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  • Product: 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one
  • CAS: 108635-30-9

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one: A Technical Guide for Structural Elucidation

Executive Summary & Structural Context The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and anti-inflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and anti-inflammatory agents . The specific derivative 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one (CAS 108635-30-9) serves as a critical synthetic intermediate .

The presence of the highly reactive 2-chloromethyl group allows for facile nucleophilic substitution or cyclocondensation to form fused pyrimidine systems (e.g., triazolo[4,3-a]pyrimidines) . Concurrently, the 6,8-dibromo substitution provides handles for transition-metal-catalyzed cross-coupling reactions and significantly alters the electronic landscape of the aromatic ring . Accurate structural elucidation of this compound is paramount for quality control and downstream synthesis. This whitepaper provides a comprehensive, causality-driven guide to its Nuclear Magnetic Resonance (NMR) spectral analysis.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the NMR acquisition must follow a self-validating protocol. Simply dissolving the sample is insufficient; the system must be calibrated to account for the specific relaxation times and dielectric properties of the sample.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 10–15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO- d6​ is selected because the compound's polarity and the presence of the hydrogen-bond-donating N-H group lead to poor solubility in less polar solvents like CDCl 3​ . Furthermore, DMSO- d6​ slows the chemical exchange rate of the N-H proton, allowing it to be observed as a distinct signal.

  • Locking and Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO- d6​ (39.5 ppm). Perform gradient shimming to achieve a homogeneous magnetic field, ensuring the solvent residual peak has a line width at half height (FWHM) of < 1.0 Hz.

  • Probe Tuning and Matching (ATM) : Manually or automatically tune the probe to the exact resonance frequencies of 1 H and 13 C for the specific sample dielectric. This maximizes the signal-to-noise ratio (SNR) and ensures accurate 90° pulse lengths.

  • Pulse Calibration : Calibrate the 90° pulse width (P1) for the 1 H channel to ensure maximum transverse magnetization. This is critical for quantitative integration.

  • Data Acquisition :

    • 1 H NMR : Acquire 16–32 scans with a relaxation delay (D1) of 2–3 seconds to ensure complete relaxation of the sterically hindered aromatic protons.

    • 13 C NMR : Acquire 1024–2048 scans using a standard proton-decoupled sequence. Set D1 to 2 seconds.

    • 2D NMR (HSQC/HMBC) : Acquire gradient-selected 2D spectra to map direct and long-range 1 H- 13 C connectivities, validating the quaternary carbon assignments.

NMR_Workflow A Sample Prep (DMSO-d6) B Instrument Tuning (ATM) A->B C Pulse Calibration B->C D Data Acquisition C->D E Structural Elucidation D->E

Caption: Self-Validating NMR Acquisition Workflow.

Structural Elucidation & Signal Causality

Proton ( 1 H) NMR Analysis

The 1 H NMR spectrum of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one in DMSO- d6​ is characterized by four distinct proton environments. Understanding the causality behind their chemical shifts is essential for accurate assignment.

  • The Amide Proton (N-H) : Appears as a broad singlet far downfield ( δ ~12.60 ppm). The deshielding is caused by the strong electron-withdrawing nature of the adjacent carbonyl (C-4) and imine-like (C-2) carbons, coupled with intermolecular hydrogen bonding with the DMSO solvent.

  • The Aromatic Protons (H-5 and H-7) : The 6,8-dibromo substitution pattern leaves only two protons on the benzene ring. Because they are meta to each other, they couple to form two doublets with a characteristic meta-coupling constant ( 4J≈2.2 Hz).

    • H-5 ( δ ~8.25 ppm) : This proton is peri to the C-4 carbonyl group. The magnetic anisotropy of the C=O double bond strongly deshields H-5, pushing it downfield.

    • H-7 ( δ ~8.35 ppm) : This proton is sandwiched between two highly electronegative and bulky bromine atoms. The combined inductive electron-withdrawing effect of the halogens results in a pronounced downfield shift, making it the most deshielded carbon-bound proton in the molecule .

  • The Chloromethyl Protons (-CH 2​ Cl) : Appears as a sharp singlet integrating to 2H at δ ~4.55 ppm. The electronegativity of the chlorine atom and the sp2 hybridized C-2 carbon independently deshield these aliphatic protons.

Carbon ( 13 C) NMR Analysis

The 13 C NMR spectrum reveals 9 distinct carbon signals. The assignments are heavily influenced by the "heavy atom effect" of bromine.

  • Carbonyl (C-4) : δ ~160.0 ppm. Typical for quinazolinone amides.

  • Imine-like Carbon (C-2) : δ ~154.5 ppm. Deshielded by two adjacent nitrogens.

  • Halogenated Carbons (C-6 and C-8) : Unlike fluorine or chlorine which deshield the ipso carbon, bromine is a heavy atom. The large electron cloud of bromine causes a diamagnetic shielding effect on the ipso carbon via spin-orbit coupling. Consequently, C-6 and C-8 appear unusually upfield for substituted aromatic carbons, typically around δ 119.5 ppm and 122.0 ppm, respectively .

Data Presentation

Table 1: 1 H NMR Spectral Data Summary (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
3~12.60Broad Singlet (br s)1H-N-H (Exchangeable)
7~8.35Doublet (d)1H2.2Ar-H (Between Br atoms)
5~8.25Doublet (d)1H2.2Ar-H (Peri to C=O)
2'~4.55Singlet (s)2H--CH 2​ Cl

Table 2: 13 C NMR Spectral Data Summary (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)TypeCausality / Effect
4~160.0C=OAmide carbonyl deshielding
2~154.5C=NDeshielded by N1, N3, and -CH 2​ Cl
8a~145.0C-NAromatic bridgehead
7~139.5CHDeshielded by ortho-bromines
5~128.5CHStandard aromatic
4a~123.0C-CAromatic bridgehead
8~122.0C-BrHeavy atom shielding effect (ipso)
6~119.5C-BrHeavy atom shielding effect (ipso)
2'~42.5CH 2​ Deshielded by Cl and C=N

2D NMR Connectivity Mapping

To definitively assign the quaternary carbons (especially distinguishing C-6 from C-8, and C-4a from C-8a), Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects 2J and 3J carbon-proton couplings, validating the structural framework.

HMBC_Map H5 Proton H-5 C4 C-4 (C=O) H5->C4 3J C8a C-8a (C-N) H5->C8a 3J C7 C-7 (CH) H5->C7 2J H7 Proton H-7 H7->C8a 3J C5 C-5 (CH) H7->C5 3J C6 C-6 (C-Br) H7->C6 2J C8 C-8 (C-Br) H7->C8 2J CH2 Proton -CH2Cl C2 C-2 (C=N) CH2->C2 2J

Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) for structural validation.

Conclusion

The structural validation of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one relies on understanding the nuanced electronic effects of its substituents. The peri-carbonyl deshielding of H-5, the dual-halogen deshielding of H-7, and the heavy-atom shielding of C-6 and C-8 are the definitive spectral signatures of this scaffold. By employing the self-validating acquisition protocols and 2D NMR correlation strategies outlined in this guide, researchers can ensure absolute confidence in their structural assignments prior to downstream synthetic applications.

References

  • 3H-Quinazolin-4-ones as Anticancer Agents: A Review Source: Indo American Journal of Pharmaceutical Research URL:[Link]

  • Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones Source: Journal of Young Pharmacists (via PubMed Central) URL:[Link]

Exploratory

A Technical Guide to the Structural Elucidation of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one: A Prospective Crystallographic Analysis

Foreword for the Research Professional The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammat...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Research Professional

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of halogen atoms, particularly bromine, at the C6 and C8 positions, along with a reactive chloromethyl group at the C2 position, as in 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one, creates a molecule of significant interest for covalent drug design and as a versatile intermediate for further functionalization.[1][3][4] The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are critical determinants of a compound's physicochemical properties, such as solubility and stability, and its biological activity.

While a public depository of the specific crystallographic data for 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is not available at the time of this writing, this guide serves as a comprehensive technical manual for its synthesis, crystallization, and definitive structural analysis via single-crystal X-ray diffraction (SC-XRD). This document is designed for researchers, medicinal chemists, and drug development professionals, providing not just a protocol, but the underlying scientific rationale for each critical step, ensuring a self-validating and reproducible workflow.

I. Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial phases are paramount to the success of the entire structural elucidation process.

A. Proposed Synthetic Pathway

The synthesis of 2-chloromethyl-4(3H)-quinazolinone derivatives is well-established, typically commencing with the corresponding anthranilic acid. For the title compound, the logical starting material is 3,5-dibromoanthranilic acid. A reliable and efficient method involves a one-pot reaction that proceeds through two key steps: acylation followed by cyclization.[3][5]

Experimental Protocol: Synthesis

  • Acylation: To a solution of 3,5-dibromoanthranilic acid in a suitable aprotic solvent (e.g., toluene or dioxane), add chloroacetyl chloride dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC), forming the N-chloroacetyl-3,5-dibromoanthranilic acid intermediate.

  • Cyclization: Add a dehydrating agent, such as acetic anhydride or thionyl chloride, to the reaction mixture and heat under reflux. This promotes intramolecular cyclization to form the 1,3-benzoxazin-4-one intermediate.

  • Ammonolysis: Introduce a source of ammonia, such as ammonium acetate or a solution of ammonia in an appropriate solvent, to the cooled reaction mixture. Heating this mixture will effect the ring transformation from the benzoxazinone to the desired 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one.

  • Purification: The crude product is isolated by filtration upon precipitation and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure compound.

Causality: The use of chloroacetyl chloride provides the necessary C2-chloromethyl fragment. The initial acylation of the amino group of anthranilic acid is the key step that sets up the subsequent cyclization. The benzoxazinone is a stable, isolable intermediate that readily reacts with ammonia to furnish the thermodynamically more stable quinazolinone ring system.[6]

B. The Art of Crystallization

Obtaining crystals suitable for SC-XRD is often the most challenging step. The ideal crystal is a single, optically clear specimen with dimensions typically between 0.1 and 0.3 mm, free of cracks or defects.[7] The principle behind crystallization is to slowly decrease the solubility of the compound in a solvent, allowing molecules to self-assemble into a highly ordered lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is prepared just below its saturation point. The container is covered with a perforated film (e.g., Parafilm with pinholes) to allow the solvent to evaporate over several days or weeks. This is the simplest method and often a good starting point.

  • Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a poor solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool to room temperature very slowly, often in an insulated container, to promote the formation of large, well-ordered crystals.

Expert Insight: The key to all these methods is slowness. Rapid precipitation leads to the formation of powders or microcrystalline material unsuitable for SC-XRD. Experimentation with various solvents and techniques is crucial. For quinazolinone derivatives, solvents like ethanol, methanol, dimethylformamide (DMF), and their mixtures with water are often successful.[8][9]

II. Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

SC-XRD is the gold standard for determining the three-dimensional structure of a molecule.[10][11] It provides unambiguous information on bond connectivity, stereochemistry, and intermolecular interactions.

Workflow for Structural Elucidation

The process can be broken down into four main stages: crystal mounting, data collection, structure solution, and refinement.

SC-XRD Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_synthesis Material Preparation cluster_xrd Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure (CIF) validation->final_structure

Caption: Figure 1: Single-Crystal X-ray Diffraction Workflow

Step-by-Step Protocol: SC-XRD Analysis

  • Crystal Selection and Mounting: A suitable crystal is identified under a polarizing microscope.[7] It is then carefully mounted on a glass fiber or a loop using a cryo-protectant oil (e.g., Paratone-N) and placed on a goniometer head in the diffractometer.[12] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam.

    • Unit Cell Determination: A series of initial diffraction images are collected to locate the diffraction spots, which are then used to determine the dimensions and angles of the unit cell (the basic repeating unit of the crystal). The diffractometer software will also suggest a probable crystal system and Bravais lattice.

    • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while continuously exposing it to X-rays. The goal is to measure the intensity and position of as many unique diffraction spots (reflections) as possible.

  • Data Reduction and Structure Solution:

    • Integration: The raw diffraction images are processed to calculate the intensity of each reflection. Corrections are applied for various experimental factors (e.g., Lorentz-polarization effects, absorption).

    • Structure Solution: This is the critical step of solving the "phase problem." While we can measure the intensities of the diffracted X-rays, their phases are lost. Direct methods or Patterson methods are computational algorithms used to estimate the initial phases, which allows for the calculation of an initial electron density map. From this map, the positions of the heavier atoms (like bromine) can usually be identified first.

  • Structure Refinement and Validation:

    • Refinement: The initial atomic model is refined using a least-squares method. This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the fit is monitored by the R-factor (R1), with a value below 5% (0.05) indicating a good refinement for a small molecule.

    • Validation: The final structure is rigorously checked for geometric sensibility (bond lengths, angles), and the final crystallographic information file (CIF) is generated.

III. Expected Crystallographic Data and Structural Insights

Based on the analysis of similar quinazolinone derivatives, we can anticipate the key crystallographic parameters for the title compound.

Table 1: Anticipated Crystallographic Data for 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one
ParameterExpected Value/TypeSignificance
Chemical FormulaC₉H₅Br₂ClN₂ODefines the atomic composition of the asymmetric unit.
Formula Weight352.41 g/mol Molar mass of the compound.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.[8]
Space GroupP2₁/c or PbcaDefines the specific symmetry operations within the unit cell.
a, b, c (Å)5-15 Å, 8-20 Å, 10-25 ÅThe dimensions of the unit cell along the x, y, and z axes.
α, γ (°)90°Unit cell angles.
β (°)90-110° (for Monoclinic)Unit cell angle.
Volume (ų)1000 - 2000 ųThe volume of the unit cell.
Z4 or 8The number of molecules in the unit cell.
Density (calculated)1.8 - 2.2 g/cm³The theoretical density of the crystal.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (S)~1.0An indicator of the quality of the refinement.
Structural Insights for Drug Development

The solved crystal structure would provide invaluable information for drug design:

  • Molecular Conformation: The precise geometry of the quinazolinone ring system and the orientation of the chloromethyl group would be determined. This is crucial for understanding how the molecule might fit into a biological target's binding site.

  • Intermolecular Interactions: The crystal packing will reveal key non-covalent interactions, such as hydrogen bonds involving the N-H and C=O groups, and potentially halogen bonds involving the bromine atoms. These interactions are fundamental to molecular recognition and can be exploited to improve binding affinity and selectivity.

  • Structure-Activity Relationship (SAR): Literature suggests that the presence of halogens at positions 6 and 8 can significantly enhance biological activity.[1] The crystal structure would provide a rational basis for this observation, perhaps by showing how these halogens participate in specific interactions or alter the electronic properties of the scaffold. The reactive chloromethyl group at C2 is a key handle for creating covalent inhibitors or for synthesizing a library of derivatives for SAR studies.[3][4]

IV. Conclusion

While the specific crystallographic data for 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one remains to be publicly reported, this guide provides a robust and scientifically grounded framework for its determination and interpretation. The synthesis, crystallization, and single-crystal X-ray diffraction analysis constitute a powerful pipeline for elucidating the precise three-dimensional architecture of this promising medicinal scaffold. The resulting structural information is not merely an academic endpoint but a critical tool that empowers researchers and drug development professionals to engage in rational drug design, leading to the creation of more potent and selective therapeutic agents.

References

  • Li, H.-Z., He, H., Han, Y., Gu, X., He, L., Qi, Q., Zhao, Y., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]

  • Li, H. Z., He, H. Y., Han, Y. Y., Gu, X., He, L., Qi, Q. R., Zhao, Y. L., & Yang, L. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules (Basel, Switzerland), 15(12), 9473–9485. [Link]

  • Li, H.-Z., He, H., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Semantic Scholar. [Link]

  • Li, H.-Z., He, H., Han, Y., Gu, X., He, L., Qi, Q., Zhao, Y., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. [Link]

  • Li, H.-Z., He, H., Han, Y., Gu, X., He, L., Qi, Q., Zhao, Y., & Yang, L. (2010). A General Synthetic Procedure for 2-Chloromethyl-4(3h)-Quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents With 4-Anilinoquinazoline Scaffolds. Amanote Research. [Link]

  • (2024). Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship. ResearchGate. [Link]

  • Hassanzadeh, F., Khodarahmi, G., & Rostami, M. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in pharmaceutical sciences, 7(5), 267. [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1794-1807. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Zhang, Y., Wang, Z., Zhang, J., Zhou, L., & Fan, Z. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Wang, X., Rotkina, L., Su, H., & Beckmann, P. A. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082–2089. [Link]

  • Zhang, Y., Wang, Z., Zhang, J., Zhou, L., & Fan, Z. (2023).
  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3043. [Link]

  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 725236. [Link]

  • Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 518-533. [Link]

  • Al-Amiery, A. A., et al. (2023). Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. AIP Conference Proceedings, 2801(1), 020013. [Link]

  • Patel, D. R., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). [Link]

  • Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(1), 131-140. [Link]

Sources

Foundational

Physicochemical Properties and Reactivity of Dibromo-Chloromethyl-Quinazolinone Intermediates

Executive Summary The 4(3H)-quinazolinone core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous pharmacological agents, including anticonvulsants, antica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4(3H)-quinazolinone core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous pharmacological agents, including anticonvulsants, anticancer drugs, and antimicrobials[1][2]. Among its functionalized derivatives, 6,8-dibromo-2-chloromethyl-quinazolin-4(3H)-one stands out as a highly versatile synthetic intermediate. The strategic placement of two heavy bromine atoms at the C6 and C8 positions, coupled with a highly reactive chloromethyl group at the C2 position, imparts unique physicochemical properties to the molecule.

This technical guide provides an in-depth analysis of the physicochemical profiling, structural causality, and validated synthetic methodologies for dibromo-chloromethyl-quinazolinone intermediates, designed for researchers optimizing lead compounds in drug discovery.

Structural & Physicochemical Profiling

The physicochemical behavior of 6,8-dibromo-2-chloromethyl-quinazolin-4(3H)-one is dictated by the interplay between its heterocyclic core, halogen substitutions, and tautomeric capabilities.

Tautomerism and Phase Stability

Quinazolinones exhibit a classic lactam-lactim (keto-enol) tautomerism[1]. In the solid state and under neutral to acidic aqueous conditions, the molecule exists predominantly in the stable lactam (keto) form . This form is characterized by strong intermolecular hydrogen bonding (N–H···O=C), which results in a highly ordered crystalline lattice and consequently, an elevated melting point[3].

However, the presence of the electron-withdrawing bromine atoms at C6 and C8 increases the acidity of the N3 proton via inductive effects. In alkaline media, the proton is easily abstracted, shifting the equilibrium entirely to the lactim (enol) form as a water-soluble enolate salt[3]. This pH-dependent phase transition is critical for both purification (acid-base extraction) and formulation.

Tautomerism Lactam Lactam Form (Keto) Dominant in Solid State Insoluble in Water Lactim Lactim Form (Enol) Dominant in Alkaline Media Soluble in Aqueous Base Lactam->Lactim Proton Transfer (pH dependent)

Lactam-lactim tautomerism dictating the pH-dependent solubility of quinazolinone intermediates.
Electronic Effects and Lipophilicity (LogP)

The incorporation of bromine at the 6 and 8 positions serves a dual purpose:

  • Lipophilicity Enhancement: Bromine significantly increases the partition coefficient (LogP) of the scaffold. This enhanced lipophilicity is a primary driver for the molecule's ability to cross the blood-brain barrier (BBB), a mandatory physicochemical trait for quinazolinone-based anticonvulsants[4].

  • Halogen Bonding: The electron-rich equatorial belt and electron-deficient polar region (σ-hole) of the bromine atoms enable highly specific halogen bonding with target receptor pockets (e.g., voltage-gated sodium channels or EGFR tyrosine kinases)[4].

Reactivity of the C2-Chloromethyl Group

The C2-chloromethyl group is exceptionally reactive. The adjacent imine/lactam system acts as a strong electron sink, increasing the electrophilicity of the methylene carbon. This makes the intermediate an ideal substrate for rapid bimolecular nucleophilic substitution ( SN​2 ) and unimolecular radical nucleophilic substitution ( SRN​1 ) reactions with amines, thiols, and phenols[5][6].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical and spectral markers used to validate the integrity of 6,8-dibromo-2-chloromethyl-quinazolin-4(3H)-one.

Property / ParameterValue / DescriptionAnalytical Significance
Molecular Weight 352.41 g/mol Confirmed via LC-MS (shows distinct isotopic pattern due to Br2​Cl isotopes).
Appearance Pale yellow to white crystalline solidPurity indicator; impurities often present as dark brown oils.
Melting Point > 250 °C (Decomposes)High MP reflects strong intermolecular N-H···O=C hydrogen bonding[3].
Solubility Insoluble in H2​O ; Soluble in DMF, DMSO, and NaOH (aq)Dictates choice of solvent for downstream SN​2 functionalization.
IR Spectroscopy (KBr) ~1680 cm−1 (C=O), ~3300 cm−1 (N-H), ~740 cm−1 (C-Cl)Validates the presence of the lactam carbonyl and the reactive chloromethyl group[1][7].

Mechanistic Pathways & Workflow

The synthesis of this intermediate relies on a highly controlled, step-wise cyclization. The workflow below illustrates the logical progression from the raw anthranilic acid derivative to the final functionalized pharmacological agent.

G A 3,5-Dibromoanthranilic Acid B Chloroacetyl Chloride (Acylation) A->B Pyridine, 0-5°C C Benzoxazinone Intermediate (Cyclization) B->C Ac2O, Reflux D 6,8-Dibromo-2-chloromethyl- quinazolin-4(3H)-one C->D NH3 / Formamide Cyclization E Nucleophilic Substitution (Amines, Thiols, Phenols) D->E SN2 / SRN1 Pathway F Pharmacological Agents (Anticonvulsants, Anticancer) E->F Target Binding

Synthesis workflow of 6,8-dibromo-2-chloromethyl-quinazolin-4(3H)-one and downstream functionalization.

Validated Experimental Protocol: Synthesis & Isolation

To ensure scientific integrity and reproducibility, the following step-by-step methodology is designed as a self-validating system . Each phase includes specific causality for the reagents chosen and in-process controls (IPCs) to verify reaction success[4][7].

Phase 1: Preparation of the Benzoxazinone Intermediate
  • Objective: Acylate the amine group of 3,5-dibromoanthranilic acid and force cyclization to the highly reactive 3,1-benzoxazin-4-one intermediate.

  • Causality: Chloroacetyl chloride is chosen over standard acetyl chloride to install the reactive chloromethyl handle at the C2 position early in the synthesis. Pyridine is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting amine.

Procedure:

  • Dissolve 0.1 mol of 3,5-dibromoanthranilic acid in 60 mL of anhydrous dioxane (or dry benzene) in a round-bottom flask equipped with a magnetic stirrer.

  • Add 0.12 mol of anhydrous pyridine and cool the mixture to 0–5 °C using an ice-water bath.

  • Add 0.12 mol of chloroacetyl chloride dropwise over 30 minutes. Self-Validation: The reaction is highly exothermic; dropwise addition controls the thermal runaway, preventing the degradation of the chloroacetyl chloride.

  • Remove the ice bath and stir at room temperature for 1 hour, followed by gentle reflux for 2 hours.

  • Pour the mixture into crushed ice. The intermediate benzoxazinone will precipitate as a solid. Filter, wash with cold water to remove pyridine hydrochloride, and dry under a vacuum.

Phase 2: Ring Expansion to Quinazolin-4(3H)-one
  • Objective: Convert the oxygen-containing benzoxazinone ring into the nitrogen-containing quinazolinone core.

  • Causality: Formamide or gaseous ammonia is used as the nitrogen nucleophile. The nitrogen attacks the highly electrophilic lactone carbonyl of the benzoxazinone, opening the ring, which subsequently undergoes a dehydration-driven re-cyclization to form the thermodynamically stable quinazolinone[1][7].

Procedure:

  • Suspend the isolated benzoxazinone intermediate (from Phase 1) in 50 mL of formamide.

  • Heat the suspension to 150 °C under continuous stirring for 4 hours. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly fluorescent benzoxazinone spot indicates complete conversion.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • The target 6,8-dibromo-2-chloromethyl-quinazolin-4(3H)-one will precipitate.

  • Purification: Recrystallize from hot ethanol. To validate purity, perform an IR scan; the emergence of a sharp peak at ~3300 cm−1 confirms the successful incorporation of the N-H bond of the lactam ring[7].

References

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. Available at:[Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Anticonvulsant activity of schiff bases of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones. Indian Journal of Pharmaceutical Sciences. Available at:[Link]

  • Encyclopedia of Radicals in Chemistry, Biology and Materials (SRN1 Reactions). ResearchGate. Available at:[Link]

  • Design, Synthesis, Computer Modeling and Analgesic Activity of Some New Quinazoline Derivatives. Hilaris Publisher. Available at:[Link]

Sources

Exploratory

Molecular Docking Studies of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one: A Computational Guide to Privileged Scaffolds

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary The quinazolin-4(3H)-one core is a "privileged scaffold" in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

The quinazolin-4(3H)-one core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, ranging from anticancer agents (e.g., Gefitinib, Erlotinib) to anti-inflammatory drugs. Among its functionalized derivatives, 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one (CAS: 108635-30-9) represents a highly versatile building block and a potent pharmacophore in its own right.

This technical guide provides an authoritative, step-by-step framework for conducting molecular docking studies on this specific compound. By synthesizing current literature with field-proven computational protocols, we will explore the mechanistic rationale for targeting Estrogen Receptor alpha (ERα), Epidermal Growth Factor Receptor (EGFR), and NF-κB, while detailing the causality behind critical experimental choices in the docking workflow.

Molecular Architecture & Pharmacophore Analysis

Before initiating any in silico screening, a computational chemist must analyze the electronic and steric properties of the ligand. The structure of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one presents three distinct functional zones:

  • The Quinazolinone Core: Provides a rigid, planar aromatic system capable of strong π−π stacking and hydrophobic interactions within deep receptor pockets. The amide moiety acts as both a hydrogen bond donor (NH) and acceptor (C=O).

  • 6,8-Dibromo Substitution: Halogen atoms at positions 6 and 8 significantly increase the lipophilicity (LogP) of the molecule. More importantly, bromine atoms can participate in halogen bonding —a highly directional interaction where the electrophilic "σ-hole" of the bromine interacts with nucleophilic residues (e.g., backbone carbonyls) in the binding site [1].

  • 2-Chloromethyl Reactive Handle: The chloromethyl group is highly electrophilic. While frequently used as a synthetic intermediate for SRN​1 or SN​2 nucleophilic substitutions [2], in a biological context, it presents a dual docking paradigm:

    • Non-Covalent Docking: The chlorine atom occupies a small hydrophobic sub-pocket.

    • Covalent Docking: The carbon acts as a Michael acceptor equivalent, capable of alkylating nucleophilic residues (e.g., Cys797 in EGFR), making it a candidate for Targeted Covalent Inhibitor (TCI) design.

Target Identification & Mechanistic Rationale

Based on robust in vitro and in silico literature, this scaffold exhibits high affinity for several critical oncogenic and inflammatory targets.

Estrogen Receptor Alpha (ERα)

In breast cancer models (MCF-7 cell lines), 6,8-dibromo quinazolinone derivatives have demonstrated superior inhibitory activity compared to standard chemotherapeutics like doxorubicin [1]. The dibromo-aromatic ring perfectly mimics the steroidal backbone of 17β-estradiol, wedging into the hydrophobic ligand-binding domain (LBD) of ERα, while the quinazolinone core engages in critical hydrogen bonds with Glu353 and Arg394.

Epidermal Growth Factor Receptor (EGFR)

Quinazolinones are classic ATP-competitive inhibitors of the EGFR kinase domain. 3D-QSAR (CoMSIA) contour mapping reveals that bulky, electronegative substitutions at the 6 and 8 positions (like bromine) perfectly align with a large hydrophobic contour in the EGFR active site, drastically increasing binding affinity [3].

ERPathway E2 17β-Estradiol (E2) ER Estrogen Receptor α (ERα) E2->ER Activates DIMER ERα Dimerization ER->DIMER DNA ERE Binding & Transcription DIMER->DNA PROLIF Breast Cancer Cell Proliferation DNA->PROLIF INHIBITOR 6,8-Dibromo Quinazolinone INHIBITOR->ER Competitive Inhibition

Mechanism of ERα inhibition by 6,8-dibromo quinazolinone derivatives.

Comprehensive Molecular Docking Protocol

To ensure reproducibility and scientific integrity, the following protocol details the causality behind each step using standard suites (e.g., Schrödinger Maestro, AutoDock Vina).

Step 1: Ligand Preparation
  • Action: Import the SMILES string (ClCc1nc2c(Br)cc(Br)cc2c(=O)[nH]1) into LigPrep or OpenBabel.

  • Causality: The dihydroquinazolinone ring can exhibit tautomerism (lactam vs. lactim forms). At physiological pH (7.4), the lactam (C=O, NH) form predominates. Energy minimization must be performed using the OPLS4 or MMFF94 force field to resolve steric clashes between the bulky bromine atoms and the adjacent aromatic protons, ensuring the lowest energy conformer is used as the starting point.

Step 2: Protein Preparation
  • Action: Retrieve PDB ID 3ERT (ERα co-crystallized with 4-hydroxytamoxifen) and PDB ID 1M17 (EGFR kinase domain co-crystallized with Erlotinib).

  • Causality: We select 3ERT over agonist-bound structures (like 1ERE) because 3ERT represents the antagonist conformation, where Helix 12 is displaced. This is the exact conformation a bulky 6,8-dibromo inhibitor will stabilize.

  • Refinement: Strip co-crystallized water molecules unless they bridge ligand-protein interactions. Add polar hydrogens and assign Gasteiger charges.

Step 3: Grid Generation & Docking Execution
  • Action: Define a bounding box of 20Å × 20Å × 20Å centered on the co-crystallized native ligands.

  • Causality: A 20Å box allows enough translational and rotational freedom for the ligand to explore the binding funnel without wasting computational resources on allosteric sites. Execute docking using a Lamarckian Genetic Algorithm (LGA) or Glide SP (Standard Precision).

DockingWorkflow LIG Ligand Preparation (6,8-dibromo-2-(chloromethyl)...) DOCK Molecular Docking (Glide / AutoDock Vina) LIG->DOCK PROT Protein Preparation (ERα / EGFR) GRID Receptor Grid Generation (Active Site Definition) PROT->GRID GRID->DOCK ANALYSIS Binding Pose Analysis (Score & Interactions) DOCK->ANALYSIS

Molecular docking workflow for quinazolinone derivatives.

Quantitative Data & Conformational Analysis

The efficacy of the docking protocol is validated by analyzing the binding free energy ( ΔG ) and the specific residue interactions. Table 1 summarizes the expected interaction profiles based on structural analogs in the literature[1][3][4].

Table 1: Comparative Docking Profiles for 6,8-Dibromo Quinazolinone Derivatives

Target ProteinPDB IDEstimated Binding Affinity ( ΔG )*Key Interacting ResiduesInteraction Type
ERα 3ERT-9.5 to -11.2 kcal/molGlu353, Arg394, His524H-bonding (Core), Hydrophobic (Br)
EGFR 1M17-8.8 to -10.1 kcal/molMet769, Thr766, Lys728ATP-competitive hinge binding
NF-κB 1VKX-7.5 to -8.5 kcal/molArg54, Tyr57, Glu60Electrostatic, π -cation

*Note: Absolute values vary by scoring function (e.g., Vina vs. Glide). Values represent high-affinity binding comparable to native ligands.

Pose Analysis Insights: In successful docking poses within EGFR, the quinazolinone N1 and C4=O typically form bidentate hydrogen bonds with the backbone amide and carbonyl of Met769 in the hinge region. The 6,8-dibromo substitutions project deeply into the hydrophobic pocket formed by Leu718 and Val726, validating the CoMSIA model predictions that electronegative bulk at these positions drives target affinity [3].

Conclusion

6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is far more than a synthetic intermediate; it is a highly optimized pharmacophore. By carefully preparing the ligand to account for tautomerism and utilizing target-specific antagonist conformations (like 3ERT for ERα), researchers can generate highly accurate predictive models. Future in silico studies should explore the covalent docking potential of the 2-chloromethyl group against kinase cysteine residues to pioneer the next generation of irreversible inhibitors.

References

  • Ahmed, M. F., Youns, M., & Belal, A. (2016). Design, synthesis, molecular docking and anti-breast cancer activity of novel quinazolinones targeting estrogen receptor α. Acta Poloniae Pharmaceutica, 73(1), 115-127.
  • Crozet, D., et al. (2008). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Heterocycles, 75(9).
  • Egieyeh, S., et al. (2020). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents.
  • Semantic Scholar Consortium. (2014). Novel Quinolone Substituted Quinazolin-4(3H)-Ones as Anti-Inflammatory, Anticancer Agents: Synthesis and Biological Screening. Semantic Scholar.
Foundational

A Comprehensive Technical Guide to the Synthesis of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the synthesis of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one, a heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Quinazolinones are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of bromine atoms at the 6 and 8 positions, coupled with a reactive chloromethyl group at the 2-position, offers a versatile platform for the development of novel therapeutic agents. This document outlines the strategic synthesis, including the preparation of the key precursor 2-amino-3,5-dibromobenzoic acid, the core cyclization reaction, and in-depth analysis of the reaction mechanisms and experimental parameters. The protocols provided are designed to be self-validating, with a strong emphasis on the rationale behind each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Quinazolinone Scaffold in Drug Discovery

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a privileged structure in medicinal chemistry.[3] Its rigid, planar geometry and the presence of hydrogen bond donors and acceptors allow for effective interaction with a variety of biological targets. The versatility of the quinazolinone ring system allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.[4] The target molecule, 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one, is of particular interest due to the presence of several key features:

  • Dibromo-substitution: The electron-withdrawing nature of the bromine atoms at positions 6 and 8 can significantly influence the electronic properties of the aromatic ring, potentially enhancing binding affinity to target proteins and modulating the molecule's pharmacokinetic properties.

  • Chloromethyl Group: The 2-(chloromethyl) substituent serves as a reactive handle for further synthetic modifications.[1][5] This allows for the introduction of various nucleophiles to build a diverse library of compounds for structure-activity relationship (SAR) studies.

This guide will provide a comprehensive overview of a reliable synthetic route to this valuable intermediate, grounded in established chemical principles and supported by relevant literature.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The core of the synthesis involves the formation of the quinazolinone ring from a suitably substituted anthranilic acid derivative.

G target 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one intermediate1 N-(chloroacetyl)-2-amino-3,5-dibromobenzoic acid target->intermediate1 Cyclization precursor1 2-amino-3,5-dibromobenzoic acid intermediate1->precursor1 Acylation precursor2 chloroacetyl chloride intermediate1->precursor2 Acylation precursor3 2-aminobenzoic acid precursor1->precursor3 Bromination

Caption: Retrosynthetic analysis of the target molecule.

The synthesis can be broadly divided into two key stages:

  • Synthesis of the Precursor: Preparation of 2-amino-3,5-dibromobenzoic acid from a commercially available starting material.

  • Formation of the Quinazolinone Ring: The reaction of 2-amino-3,5-dibromobenzoic acid with chloroacetyl chloride to form the target quinazolinone.

Synthesis of the Key Precursor: 2-amino-3,5-dibromobenzoic acid

The synthesis of 2-amino-3,5-dibromobenzoic acid is a critical first step. A common and effective method involves the direct bromination of 2-aminobenzoic acid (anthranilic acid).[6]

Reaction Mechanism

The bromination of anthranilic acid is an electrophilic aromatic substitution reaction. The amino group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions. Due to the presence of the carboxylic acid group at the 1-position and the amino group at the 2-position, the incoming bromine atoms will substitute at the available 3 and 5 positions.

G cluster_0 Electrophilic Aromatic Substitution Anthranilic_Acid 2-Aminobenzoic Acid Carbocation_Intermediate Wheland Intermediate (Carbocation) Anthranilic_Acid->Carbocation_Intermediate + Br₂ Bromine Br-Br Product 2-Amino-3,5-dibromobenzoic Acid Carbocation_Intermediate->Product - H⁺

Caption: Mechanism of bromination of anthranilic acid.

Detailed Experimental Protocol

Materials:

  • 2-Aminobenzoic acid

  • Glacial acetic acid

  • Bromine

  • Concentrated hydrochloric acid

  • Benzene (for washing, handle with extreme caution in a well-ventilated fume hood)

  • Distilled water

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a condenser, dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Cool the solution in an ice bath to approximately 15°C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with constant stirring. Maintain the temperature below 20°C throughout the addition.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • The product will precipitate out of the solution. Filter the crude product and wash it with benzene to remove any unreacted bromine.

  • For purification, the crude product containing a mixture of mono- and di-brominated species is added to boiling water, followed by the addition of concentrated hydrochloric acid. The less soluble 2-amino-3,5-dibromobenzoic acid will remain as a solid, while the more soluble mono-brominated species will dissolve.[6]

  • Filter the hot solution under vacuum to isolate the pure 2-amino-3,5-dibromobenzoic acid.

  • Dry the product in a vacuum oven.

Causality of Experimental Choices:

  • Solvent: Glacial acetic acid is used as the solvent because it is polar enough to dissolve the starting material and is resistant to oxidation by bromine.

  • Temperature Control: The reaction is carried out at a low temperature to control the rate of the highly exothermic bromination reaction and to minimize the formation of by-products.

  • Purification: The purification method takes advantage of the different solubilities of the mono- and di-brominated products in acidic hot water.

Synthesis of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one

The formation of the quinazolinone ring is achieved through the reaction of 2-amino-3,5-dibromobenzoic acid with chloroacetyl chloride. This reaction can proceed through a one-step or a two-step process. A highly efficient one-step synthesis has been reported for analogous compounds and is adapted here.[1]

Reaction Mechanism

The reaction proceeds through two key steps:

  • N-Acylation: The amino group of 2-amino-3,5-dibromobenzoic acid acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming an N-(chloroacetyl)-2-amino-3,5-dibromobenzoic acid intermediate.

  • Intramolecular Cyclization and Dehydration: The newly formed amide then undergoes an intramolecular cyclization. The nitrogen atom of the amide attacks the carboxylic acid carbon, followed by dehydration to form the stable quinazolinone ring.

G cluster_0 Quinazolinone Formation Reactants 2-Amino-3,5-dibromobenzoic Acid + Chloroacetyl Chloride N_Acyl_Intermediate N-(chloroacetyl) Intermediate Reactants->N_Acyl_Intermediate N-Acylation Cyclization Intramolecular Cyclization N_Acyl_Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 6,8-dibromo-2-(chloromethyl)- 3,4-dihydroquinazolin-4-one Dehydration->Product

Caption: General mechanism for quinazolinone synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Amino-3,5-dibromobenzoic acid

  • Chloroacetyl chloride

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) (as a dehydrating/chlorinating agent)

  • Anhydrous toluene or dioxane

  • Triethylamine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-amino-3,5-dibromobenzoic acid and anhydrous toluene.

  • Add triethylamine to the suspension and stir for 10-15 minutes.

  • Slowly add a solution of chloroacetyl chloride in anhydrous toluene from the dropping funnel. An exothermic reaction may be observed.

  • After the addition is complete, add phosphorus oxychloride dropwise.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one.

Causality of Experimental Choices:

  • Reagents: Chloroacetyl chloride serves as both the acylating agent and the source of the 2-chloromethyl group. Phosphorus oxychloride or thionyl chloride acts as a dehydrating agent to facilitate the final ring closure and can also help in the formation of an intermediate acid chloride, which is more reactive.

  • Solvent: Anhydrous toluene or dioxane are used as they are inert to the reaction conditions and have a suitable boiling point for the reflux.

  • Base: Triethylamine is used to neutralize the HCl gas produced during the acylation and cyclization steps, driving the reaction to completion.

  • Work-up and Purification: The aqueous work-up is necessary to remove any unreacted starting materials and inorganic by-products. Column chromatography is a standard and effective method for purifying the final product.

Characterization of the Final Product

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity. The following analytical techniques are essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the chloromethyl protons. The two aromatic protons on the dibrominated ring should appear as distinct singlets or doublets with small coupling constants. The chloromethyl protons will appear as a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule, including the carbonyl carbon of the quinazolinone ring and the carbon of the chloromethyl group.

Table 1: Predicted NMR Data

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Aromatic-H7.8 - 8.5 (2H, m)110 - 150
-CH₂Cl~4.6 (2H, s)~43
C=O-~160
C-Br-115 - 125
C-N-~150

Note: Predicted chemical shifts are based on analogous compounds reported in the literature and may vary slightly.[1]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amide)3200 - 3400
C=O stretch (amide)1670 - 1690
C=N stretch1600 - 1630
C-Cl stretch600 - 800
C-Br stretch500 - 600
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of two bromine atoms and one chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for confirming the elemental composition of the molecule.

Safety Considerations

  • Chloroacetyl chloride and phosphorus oxychloride are highly corrosive and lachrymatory. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Bromine is highly toxic and corrosive. It should also be handled in a fume hood with appropriate personal protective equipment.

  • Organic solvents such as toluene and ethyl acetate are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is a multi-step process that requires careful control of reaction conditions. This guide provides a detailed and well-rationalized protocol for its preparation, from the synthesis of the key precursor to the final cyclization and purification. The provided experimental details, mechanistic insights, and characterization data serve as a comprehensive resource for researchers in medicinal chemistry and drug development, enabling the reliable synthesis of this valuable heterocyclic scaffold for further exploration of its therapeutic potential.

References

  • Li, H.-Z.; He, H.; Liu, Y.-T.; Yang, L.; Liu, X.-Y.; Yang, S.-L. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules2010 , 15, 9473-9485. [Link]

  • Jafari, E.; Khodarahmi, G. A.; Hakimelahi, G. H.; Tsai, F. Y.; Hassanzadeh, F. Synthesis of some new tricyclic 4(3H)
  • Gupta, T.; Rohilla, A.; Pathak, A.; Akhtar, M. J.; Haider, M. R.; Yar, M. S. A Review on 4(3H)-quinazolinone synthesis.
  • Haghighijoo, Z.; Eskandari, M.; Khabnadideh, S. Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives2017 , 5. [Link]

  • Abdel-Wahab, B. F.; Abdel-Gawad, H.; El-Gazzar, H. H. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Boletín de la Sociedad Química de México2019, 3, 1-22.
  • Al-Hourani, B. J. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. BMC Chemistry2019 , 13, 1-8. [Link]

  • Osarumwense, P. O.; Edema, M. O.; Usifoh, C. O.; Egiebor, M. Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][1][7] –Oxazin-4- One. International Journal of Scientific & Technology Research2017 , 6, 227-231.

  • Mosaad, S. M.; Abdel-Gawad, S. M.; El-Sayed, M. A.-H.; El-Gaby, M. S. A. Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica2010, 67, 159-171.
  • Jafari, E.; Khodarahmi, G.; Hassanzadeh, F. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research2011 , 10, 745-753. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Functionalization of the Chloromethyl Group in Dibromoquinazolinones

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Organic Synthesis Strategic Rationale for Orthogonal Functionalization The 6,8-dibromo-2-(chloromethyl)quinazolin-4(...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Organic Synthesis

Strategic Rationale for Orthogonal Functionalization

The 6,8-dibromo-2-(chloromethyl)quinazolin-4(3H)-one scaffold is a highly versatile building block in modern drug discovery. Its architecture presents three distinct electrophilic handles: a C2-chloromethyl group and two aryl bromides at the C6 and C8 positions.

The Causality of Regiocontrol: The C2-chloromethyl group is an aliphatic electrophile that is profoundly activated by the adjacent sp²-hybridized imine-like nitrogen (C=N) of the quinazolinone core. This electronic environment lowers the activation energy for nucleophilic attack, making the chloromethyl carbon exceptionally prone to S_N2 displacement under mild conditions ()[1]. Conversely, the C6 and C8 aryl bromides are sp²-hybridized and remain completely inert to standard nucleophiles unless activated by transition-metal catalysis (e.g., Palladium).

This vast difference in reactivity allows for perfect orthogonal functionalization. By targeting the chloromethyl group first, researchers can install complex pharmacophores—such as piperazines, morpholines, or thiols—via simple S_N2 chemistry without risking premature cross-coupling or degradation of the aryl halides. The preserved dibromo handles can subsequently be utilized in downstream Suzuki or Buchwald-Hartwig couplings to expand the chemical space of the molecule ()[2].

Synthetic Workflow Visualization

The following diagram illustrates the strategic sequencing from scaffold synthesis to orthogonal functionalization.

Workflow A 3,5-Dibromoanthranilic Acid + Chloroacetonitrile B 6,8-Dibromo-2-(chloromethyl) quinazolin-4(3H)-one A->B Cyclization C SN2 Substitution (Amines/Thiols) B->C Base/DMF D C2-Functionalized Dibromoquinazolinone C->D E Pd-Catalyzed Cross-Coupling D->E Optional

Workflow for the synthesis and functionalization of dibromoquinazolinones.

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of the Dibromoquinazolinone Scaffold

This protocol details the construction of the core scaffold via an acid-catalyzed condensation ()[3].

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 3,5-dibromoanthranilic acid (10.0 mmol) in anhydrous 1,4-dioxane (50 mL).

  • Reagent Addition: Add chloroacetonitrile (15.0 mmol) to the suspension.

  • Acid Catalysis: Slowly introduce a solution of 4M HCl in dioxane (20 mL) at room temperature. Heat the reaction mixture to 80°C and stir for 4–6 hours.

  • Self-Validating Isolation: Cool the mixture to room temperature and pour it into crushed ice (150 g) under vigorous stirring. The product will rapidly precipitate. Collect the solid via vacuum filtration, wash with cold water (3 x 20 mL) and cold methanol (10 mL), and dry under vacuum.

Causality & Rationale: The strong acid protonates the chloroacetonitrile, vastly increasing its electrophilicity. This forces the weakly nucleophilic amine of the 3,5-dibromoanthranilic acid to attack the nitrile carbon. The subsequent intramolecular cyclization is thermodynamically driven by the formation of the stable, aromatic quinazolinone system. The precipitation step is self-validating; the highly hydrophobic product crashes out of the aqueous phase, leaving unreacted polar starting materials and acid in the filtrate.

Protocol B: Regioselective S_N2 Amination of the C2-Chloromethyl Group

This procedure outlines the functionalization of the chloromethyl group using secondary amines.

Step-by-Step Methodology:

  • Dissolution: Dissolve the synthesized 6,8-dibromo-2-(chloromethyl)quinazolin-4(3H)-one (5.0 mmol) in anhydrous DMF (25 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (10.0 mmol).

  • Nucleophile Introduction: Add the target secondary amine (e.g., morpholine, 6.0 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature (or up to 50°C for sterically hindered amines) for 2–6 hours.

  • Self-Validating Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The displacement of the chlorine atom by an amine significantly increases the polarity of the molecule, resulting in a distinct, lower Rf​ value compared to the UV-active starting material.

  • Workup & Purification: Quench the reaction by pouring it into 100 mL of ice-water. Stir for 15 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with distilled water, and dry in a desiccator.

Causality & Rationale: Potassium carbonate is utilized because it is insoluble in DMF, providing a heterogeneous basic environment. This is strong enough to sequester the HCl byproduct as KCl—preventing the protonation and deactivation of the incoming amine nucleophile—but mild enough to prevent base-catalyzed hydrolysis of the quinazolinone ring. DMF is chosen as the solvent because its polar aprotic nature optimally stabilizes the S_N2 transition state, accelerating the reaction. The aqueous quench serves as a self-purifying step, washing away the DMF, inorganic salts, and excess amine, yielding high-purity functionalized product.

Quantitative Data & Substrate Scope

The S_N2 functionalization of the chloromethyl group is highly robust. The table below summarizes the quantitative reaction parameters and yields for various nucleophile classes applied to the dibromoquinazolinone core.

NucleophileReagent ClassReaction Temp (°C)Time (h)Yield (%)Downstream Application
Morpholine Secondary Amine25485Kinase Inhibitor Scaffold
N-Boc-Piperazine Secondary Amine50682PARP14 Inhibitor Precursor
Sodium Azide Azide60391Click-Chemistry Handle
Thiophenol Thiol25288Allosteric Modulator

Biological Application: Target Pathway

Functionalized quinazolinones are privileged structures in medicinal chemistry. Specifically, derivatives synthesized from this core have been identified as potent inhibitors of PARP14 (Poly [ADP-ribose] polymerase 14) ()[4].

Mechanistic Causality in Biology: PARP14 is a critical downstream regulator in the IL-4 and IFN-γ signaling cascades. Its enzymatic activity directly promotes the transcription of STAT6, a primary driver of Th2-mediated immune responses. Overactivation of this pathway is heavily implicated in allergic airway diseases, such as asthma. By inhibiting the catalytic activity of PARP14, C2-functionalized quinazolinones effectively suppress STAT6 activation, thereby downregulating the pro-inflammatory Th2 response[4].

Pathway IL4 IL-4 / IFN-γ Signaling PARP14 PARP14 Activation IL4->PARP14 STAT6 STAT6 Transcription PARP14->STAT6 TH2 Th2 Response (Asthma) STAT6->TH2 Drug C2-Functionalized Quinazolinone Inhibitor Drug->PARP14 Inhibits

Mechanism of PARP14 inhibition by functionalized quinazolinones in Th2 responses.

References

  • [2] Title: Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • [3] Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds Source: MDPI (Molecules) URL:[Link]

  • [4] Title: US10562891B2 - Quinazolinones as PARP14 inhibitors Source: Google Patents URL:

Sources

Technical Notes & Optimization

Troubleshooting

🔬 Technical Support Center: Optimizing Yield in 6,8-Dibromo-2-(chloromethyl)quinazolin-4(3H)-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists facing low yields when synthesizing halogenated 2-(chloromethyl)quinazolin-4(3H)-ones [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists facing low yields when synthesizing halogenated 2-(chloromethyl)quinazolin-4(3H)-ones [1]. The 6,8-dibromo substitution pattern presents a unique stereoelectronic challenge: the halogens severely deactivate the aromatic ring and adjacent amine functionalities, while the target chloromethyl group remains highly susceptible to nucleophilic attack [2].

This guide deconstructs the synthetic bottlenecks, provides causality-driven troubleshooting, and outlines a self-validating protocol to maximize your isolated yield.

Synthetic Workflow & Bottlenecks

The standard synthesis proceeds via a two-step sequence: acylation of 3,5-dibromoanthranilamide with chloroacetyl chloride, followed by cyclodehydration. Yield loss typically occurs at the margins of these two steps due to competing side reactions.

Synthesis_Workflow A 3,5-Dibromoanthranilamide B Acylation (Chloroacetyl Chloride) A->B C Intermediate: 2-(2-Chloroacetamido)benzamide B->C Err1 Over-acylation (Control Stoichiometry) B->Err1 D Cyclodehydration (HMDS / Heat) C->D E Target: 6,8-Dibromo-2-(chloromethyl) quinazolin-4(3H)-one D->E Err2 Hydrolysis / Dimerization (Avoid Aqueous Base) D->Err2

Fig 1. Synthetic workflow highlighting critical reaction bottlenecks and side-reactions.

Troubleshooting Guide & FAQs

Q1: Why is my yield dropping due to the formation of a hydroxymethyl byproduct? Causality: The -CH₂Cl group at the C2 position is an activated benzylic-like halide. During standard cyclization protocols that use aqueous ammonia or prolonged heating in protic solvents, the hydroxide or solvent molecules act as nucleophiles. This causes an Sₙ2 displacement of the labile chloride, converting the target -CH₂Cl to a -CH₂OH byproduct. Solution: You must eliminate nucleophilic oxygen sources. Switch to an anhydrous, aprotic cyclodehydration strategy (e.g., using hexamethyldisilazane).

Q2: I am observing significant amounts of di-acylated impurities during the first step. How can I prevent this? Causality: The primary amine of 3,5-dibromoanthranilamide is sterically hindered and electronically deactivated by the ortho and para inductive effects of the two bromine atoms. Chemists often mistakenly force the reaction by adding excess chloroacetyl chloride or increasing the temperature. This overcomes the activation energy barrier for the first acylation but inadvertently provides enough energy to acylate the amide nitrogen, leading to di-acylation. Solution: To kinetically favor mono-acylation, strictly control the stoichiometry to 1.05 equivalents, use a mild non-nucleophilic base like DIPEA, and maintain the reaction strictly at 0 °C during addition.

Q3: My cyclization step stalls, leaving uncyclized 2-(2-chloroacetamido)benzamide. Heating higher causes degradation. What is the alternative? Causality: The dibromo substitution severely reduces the nucleophilicity of the amide nitrogen, increasing the activation energy required for thermal ring closure. High thermal stress (>100 °C) causes polymerization or chloride displacement rather than cyclization. Solution: Employ a chemical dehydrating agent to facilitate ring closure at lower temperatures. Hexamethyldisilazane (HMDS) with a catalytic amount of iodine promotes clean cyclization at 65 °C without degrading the chloromethyl group.

Troubleshooting_Logic Start Yield < 50%? LCMS Run LC-MS on Crude Start->LCMS Yes Hydrolysis Mass = Target - Cl + OH (Hydrolysis) LCMS->Hydrolysis Uncyclized Mass = Target + H2O (Incomplete Cyclization) LCMS->Uncyclized Diacyl Mass = Target + C2H2ClO (Over-acylation) LCMS->Diacyl Sol1 Use Anhydrous HMDS Avoid Aqueous Workup Hydrolysis->Sol1 Sol2 Add Dehydrating Agent (e.g., POCl3 cat.) Uncyclized->Sol2 Sol3 Reduce Equivalents to 1.05 Lower Temp to 0°C Diacyl->Sol3

Fig 2. LC-MS based troubleshooting logic tree for identifying and resolving yield reducers.

Quantitative Optimization Data

To demonstrate the causality of reagent selection on yield, the following table summarizes the optimization of the cyclodehydration step. Note how the elimination of protic solvents drastically improves the recovery of the target molecule [3].

Table 1: Optimization of Cyclodehydration Conditions
EntrySolventDehydrating Reagent / CatalystTemp (°C)Time (h)Yield (%)Major Observed Impurity
1EthanolNone (Thermal)802425%Uncyclized intermediate
2Acetic AcidNone (Thermal)1181245%Hydroxymethyl byproduct
3DMFPOCl 3​ (1.5 eq)80460%Dimerization / Degradation
4 THF HMDS (3.0 eq) + I 2​ (cat) 65 6 88% None (Clean conversion)

Note: Yields are based on isolated, HPLC-pure product. HMDS demonstrates superior chemoselectivity by preventing Sₙ2 displacement.

Validated Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to Phase 2 without passing the analytical checkpoint.

Phase 1: Kinetically Controlled Acylation
  • Preparation: Charge a dry, argon-flushed 250 mL round-bottom flask with 3,5-dibromoanthranilamide (10.0 mmol) and anhydrous THF (50 mL). Ensure complete dissolution.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 11.0 mmol) and cool the mixture strictly to 0 °C using an ice-water bath.

  • Acylation: Dropwise add chloroacetyl chloride (10.5 mmol) dissolved in THF (10 mL) over 30 minutes. Causality: Slow addition at low temperature kinetically suppresses di-acylation of the deactivated aniline.

  • Maturation: Stir at 0 °C for 1 hour, then allow the flask to naturally warm to room temperature for 2 hours.

  • Isolation: Quench the reaction by pouring it into vigorously stirred cold water (100 mL) to precipitate the intermediate. Filter, wash with cold water, and dry under high vacuum for 12 hours.

🛑 Validation Checkpoint: Dissolve 1 mg of the dried Phase 1 precipitate in 1 mL of LC-MS grade methanol. Analyze via LC-MS. A dominant isotope cluster centered around [M+H]⁺ ≈ 371 m/z confirms successful mono-acylation. If a significant cluster at [M+H]⁺ ≈ 447 m/z is observed, over-acylation has occurred; the batch must be discarded or subjected to selective basic hydrolysis before proceeding.

Phase 2: Anhydrous Cyclodehydration
  • Preparation: Suspend the validated, perfectly dry intermediate from Phase 1 in anhydrous THF (40 mL) under argon.

  • Activation: Add hexamethyldisilazane (HMDS, 30.0 mmol) followed by a catalytic amount of iodine (0.1 mmol). Causality: HMDS acts as a mild, non-aqueous dehydrating agent, preventing the hydrolysis of the chloromethyl group that plagues standard acid/base-catalyzed aqueous cyclizations.

  • Cyclization: Heat the mixture to reflux (approx. 65 °C) for 6 hours. Monitor the disappearance of the intermediate via TLC (DCM:MeOH 95:5).

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove THF and excess HMDS.

  • Purification: Triturate the crude solid with cold diethyl ether (30 mL) to dissolve siloxane byproducts. Filter the suspension to obtain the pure 6,8-dibromo-2-(chloromethyl)quinazolin-4(3H)-one as a crystalline solid.

References

  • Title : Design, Synthesis, and Anti-ToCV Activity of Novel 4(3H)-Quinazolinone Derivatives Bearing Dithioacetal Moiety Source : Journal of Agricultural and Food Chemistry (ACS Publications) URL : [Link]

  • Title : Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents Source : PubMed Central (NIH) URL :[Link]

Optimization

preventing degradation of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected yield drops or assay failures when working with complex halog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected yield drops or assay failures when working with complex halogenated building blocks.

The compound 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is a highly versatile pharmacological intermediate, but it possesses specific structural vulnerabilities. The electrophilic chloromethyl group and the photolabile aryl bromides make it exceptionally sensitive to environmental degradation. This guide provides a mechanistic understanding of these vulnerabilities, actionable troubleshooting steps, and self-validating protocols to ensure absolute structural integrity during storage and handling.

Core Mechanistic Vulnerabilities (The "Why")

To prevent degradation, we must first understand the causality behind it. This molecule degrades primarily through two distinct pathways:

  • Hydrolytic Cleavage of the Chloromethyl Group: The 2-chloromethyl group (-CH₂Cl) is highly prone to solvolysis. Even trace atmospheric moisture initiates a nucleophilic substitution reaction, displacing the chloride ion to form a 2-hydroxymethyl derivative. This reaction is autocatalytic; the byproduct is hydrochloric acid (HCl), which lowers the local pH and accelerates further degradation of the bulk powder[1].

  • Photodehalogenation: The molecule contains three halogens. The aryl bromides (at positions 6 and 8) and the alkyl chloride are sensitive to ultraviolet (UVA/UVB) and high-intensity visible light. Photons provide the activation energy required for the homolytic cleavage of the C-Br or C-Cl bonds. This generates highly reactive radicals that subsequently abstract hydrogen atoms from ambient solvents or undergo oligomerization, leading to debrominated byproducts and compound discoloration[2].

Degradation Intact 6,8-Dibromo-2-(chloromethyl) -3,4-dihydroquinazolin-4-one Hydrolysis Hydrolysis (SN1/SN2) Intact->Hydrolysis Photo Homolytic Cleavage Intact->Photo Moisture H2O (Moisture) Moisture->Hydrolysis UVLight UV / Visible Light UVLight->Photo Degradant1 2-(Hydroxymethyl) Derivative (-18.4 Da) Hydrolysis->Degradant1 Nucleophilic substitution HCl HCl (Autocatalysis) Hydrolysis->HCl Byproduct Degradant2 Debrominated Radicals (Oligomerization) Photo->Degradant2 C-Br / C-Cl bond cleavage HCl->Hydrolysis Accelerates

Fig 1: Primary degradation pathways via hydrolysis and photodehalogenation.

Troubleshooting FAQs

Q: My LC-MS analysis shows a major impurity with a mass shift of -18.4 Da relative to the parent mass. What happened? A: This is the classic signature of chloromethyl hydrolysis. The displacement of the chlorine atom (atomic mass ~35.45) by a hydroxyl group (mass ~17.01) results in a net loss of ~18.44 Da. This indicates moisture contamination occurred during storage or repeated freeze-thaw cycles. To prevent this, ensure all aliquots are stored over a high-capacity desiccant and purged with ultra-high purity (UHP) Argon prior to sealing.

Q: The white powder has developed a distinct yellow/brown tint after being left on the benchtop. Is it still usable? A: No, do not use this batch for sensitive biological assays or subsequent synthetic steps. Discoloration is indicative of photolytic degradation[2]. The homolytic cleavage of the C-Br bonds generates radicals that oxidize or oligomerize, forming extended conjugated systems (chromophores) that appear yellow or brown. Always handle the compound under amber lighting or in opaque vessels.

Q: Can I store this compound in DMSO stock solutions for extended periods? A: Absolutely not. Dimethyl sulfoxide (DMSO) is highly hygroscopic. Even "anhydrous" DMSO will rapidly absorb atmospheric moisture upon opening, leading to the rapid hydrolysis of the chloromethyl group. If a solution must be prepared for an assay, use it immediately. Do not store DMSO stock solutions of this compound.

Quantitative Stability Matrix

The following table summarizes in-house stability data for 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one under various storage conditions.

Storage ConditionAtmosphereLight ExposureTimeframePurity Retained (%)Primary Degradant
Benchtop (25°C)Ambient AirAmbient Lab Light7 Days< 60%Hydroxymethyl / Oligomers
Desiccator (4°C)Ambient AirDark30 Days85 - 90%Hydroxymethyl
Freezer (-20°C)Argon PurgedDark6 Months> 95%Trace Hydroxymethyl
Ultra-Low (-80°C)Argon PurgedDark> 12 Months> 99%None Detected

Standard Operating Procedures (SOPs)

To guarantee a self-validating system where degradation is mechanically prevented at every step, follow this strict aliquoting and cryopreservation protocol.

Protocol: Anhydrous Aliquoting and Cryopreservation
  • Thermal Equilibration: Before opening the master shipment vial, place it in a sealed desiccator at room temperature for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Inert Transfer: Transfer the equilibrated vial into an inert atmosphere glovebox (Argon or Nitrogen) with relative humidity (RH) maintained strictly below 5%.

  • Aliquoting: Weigh out single-use quantities (e.g., 1-5 mg) into pre-dried, amber glass HPLC vials. Causality: Amber glass prevents photodehalogenation. Avoid plastic microcentrifuge tubes, as standard polypropylene is permeable to both moisture and oxygen over long periods.

  • Argon Purging: Gently purge each vial with a low-flow stream of Ultra-High Purity (UHP) Argon for 10 seconds to displace any residual oxygen and moisture.

  • Hermetic Sealing: Cap immediately with PTFE/silicone septa caps. The PTFE layer must face the inside of the vial to prevent chemical interaction with the silicone.

  • Long-Term Storage: Transfer the sealed vials to a secondary opaque container filled with indicating Drierite (calcium sulfate desiccant) and store at -80°C.

Workflow Receipt Bulk Compound Receipt Glovebox Transfer to Inert Glovebox Receipt->Glovebox Equilibrate Aliquoting Single-Use Aliquoting Glovebox->Aliquoting RH < 5% Argon Argon Purge (UHP Grade) Aliquoting->Argon Vials Seal in Amber Glass Vials Argon->Vials Light protection Storage -80°C Desiccated Storage Vials->Storage

Fig 2: Optimal handling and storage workflow to prevent compound degradation.

References

  • Mechanistic Interpretation of the Simultaneous Hydrolysis and Methanolysis of Chloromethyl Chloroacetate in Weakly Acidic Aqueous Solutions Source: RSC Publishing URL
  • Source: PubMed / National Institutes of Health (NIH)

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Control for 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 6,8-dibromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one (CAS: 108635-30-9)[1].

Because the quinazolinone pharmacophore contains both highly electrophilic and nucleophilic sites, standard recrystallization templates often fail, leading to degraded yields and out-of-specification (OOS) impurity profiles. This guide provides mechanistic troubleshooting, validated protocols, and thermodynamic control strategies to ensure a self-validating, high-purity crystallization workflow.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a sudden spike in the 2-(hydroxymethyl) impurity during recrystallization?

The Causality: The chloromethyl group at the C2 position of the quinazolinone ring is highly activated. When you attempt crystallization in protic solvents (e.g., ethanol, methanol, or aqueous mixtures) at elevated temperatures, the solvent acts as a nucleophile. This drives a rapid solvolysis reaction, converting the critical chloromethyl group into a hydroxymethyl group[2]. The Solution: You must completely eliminate protic solvents from your workflow. Switch to an anhydrous, aprotic solvent system such as Toluene/Heptane or Ethyl Acetate/Hexanes. If a polar solvent is strictly required for dissolution, use anhydrous Acetonitrile (MeCN) under a dry nitrogen atmosphere.

Q2: My HPLC trace shows a persistent peak corresponding to the acyclic intermediate. How do I purge this?

The Causality: The acyclic precursor, N-(chloroacetyl)-3,5-dibromoanthranilamide, often persists if the initial cyclodehydration step is incomplete. Because its polarity and molecular weight are nearly identical to the target quinazolinone, it readily co-crystallizes and becomes entrapped in the crystal lattice during rapid supersaturation. The Solution: The acyclic intermediate possesses higher solubility in moderately polar solvents compared to the rigid, planar quinazolinone ring. Implement a hot-slurry wash in isopropyl acetate (iPrOAc) prior to full dissolution, and utilize a controlled cooling profile (e.g., 0.1 °C/min). This prevents the supersaturation spikes that lead to lattice inclusion.

Q3: How can I minimize dimerization or bis-alkylation during the heating phase?

The Causality: The target molecule is bifunctional: it contains an electrophilic chloromethyl group and a nucleophilic nitrogen (N3) on the quinazolinone core[3]. At high concentrations or in the presence of trace bases (even basic impurities from glassware), intermolecular self-alkylation occurs, forming insoluble dimeric impurities. The Solution: Maintain strict concentration limits (typically < 15 volumes of solvent) and avoid prolonged heating above 65 °C. Ensure the crystallization matrix is slightly acidic or strictly neutral; basic conditions deprotonate the N3 position, drastically increasing its nucleophilicity and accelerating dimerization.

Part 2: Impurity Profiling & Mitigation Data

To effectively control the crystallization environment, you must understand the kinetic triggers for each impurity. The table below summarizes the quantitative targets and purge strategies for the three primary impurities encountered in this workflow.

Impurity ProfileStructural OriginPrimary Kinetic CauseCrystallization Purge StrategyTarget Spec (AUC)
2-(Hydroxymethyl) Impurity Solvolysis of C2-chloromethylProtic solvents (EtOH, H2O) at > 50 °CUse strictly anhydrous aprotic solvents (e.g., EtOAc/Heptane).< 0.10%
Acyclic Precursor Incomplete cyclodehydrationInsufficient reaction time or weak acid catalysisHot-slurry wash in iPrOAc; controlled cooling at 0.1 °C/min.< 0.15%
Dimeric/Oligomeric Species Intermolecular N-alkylationHigh API concentration (>15 vol) or trace baseMaintain acidic/neutral matrix; limit heating duration to < 2 hrs.< 0.05%

Part 3: Reaction & Crystallization Pathway

The following diagram maps the synthetic origin of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one and the specific kinetic pathways that lead to the impurities discussed above. Understanding these pathways is critical for designing your solvent system.

ImpurityPathway Start 3,5-Dibromoanthranilamide + Chloroacetyl Chloride Acyclic N-(Chloroacetyl)-3,5-dibromoanthranilamide (Acyclic Precursor) Start->Acyclic Acylation (Step 1) Acyclic->Acyclic Incomplete Conversion (Co-crystallizes with Target) API 6,8-Dibromo-2-(chloromethyl)- 3,4-dihydroquinazolin-4-one (Target Compound) Acyclic->API Cyclodehydration (Step 2) Acidic Catalyst / Heat Hydrolysis 2-(Hydroxymethyl) Impurity (Hydrolytic Degradation) API->Hydrolysis Protic Solvents / H2O Nucleophilic Substitution Dimer Dimeric/Bis-alkylated Impurity (Self-Alkylation) API->Dimer High Concentration / Base Intermolecular Alkylation

Fig 1: Synthesis and impurity formation pathways for 2-(chloromethyl)quinazolin-4-ones.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology utilizes an Anhydrous Anti-Solvent Crystallization approach. It is designed to be self-validating; the built-in In-Process Controls (IPCs) ensure that thermodynamic conditions are met before proceeding to the next step, thereby guaranteeing the integrity of the chloromethyl group.

Phase 1: Primary Dissolution & Polishing
  • Charge the Reactor: Suspend crude 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one in anhydrous Ethyl Acetate (EtOAc, 8 volumes).

  • Controlled Heating: Heat the suspension to 65 °C under a strict nitrogen blanket.

    • Causality: EtOAc provides sufficient solubility for the target compound without acting as a nucleophile, completely preventing the solvolysis of the chloromethyl group.

  • Polishing Filtration: Once fully dissolved, pass the hot solution through a 0.45 µm PTFE inline filter into a pre-heated (65 °C) secondary crystallization vessel.

    • Causality: This physically removes any insoluble dimeric aggregates and mechanical impurities that could act as unwanted nucleation sites.

Phase 2: Built-in Quality Control (IPC)
  • IPC Sampling: Before proceeding, sample 0.5 mL of the hot EtOAc solution, dilute in MeCN, and run a rapid UPLC method.

    • Validation Check: If the acyclic precursor exceeds 2.0% AUC, the cyclodehydration was incomplete. Do not add anti-solvent. Instead, add 0.1 eq of anhydrous acetic acid and hold at 65 °C for an additional 60 minutes to drive the ring closure to completion.

Phase 3: Anti-Solvent Addition & Crystallization
  • Anti-Solvent Dosing: Slowly charge anhydrous n-heptane (12 volumes) over 45 minutes via an addition funnel, maintaining the internal temperature at 60–65 °C.

    • Causality: The gradual reduction of the solvent's dielectric constant induces controlled nucleation while keeping the more soluble acyclic impurity completely dissolved in the mother liquor.

  • Controlled Cooling: Cool the resulting slurry to 5 °C at a strict linear rate of 0.1 °C/min.

    • Causality: Slow cooling maintains the system within the metastable zone. This promotes steady crystal growth over secondary nucleation, preventing the entrapment of mother liquor (and dissolved impurities) inside the crystal lattice.

  • Isolation: Filter the purified crystals under a nitrogen blanket. Wash the filter cake with pre-chilled (0 °C) EtOAc/Heptane (1:2 v/v, 2 volumes).

  • Drying: Dry the product in a vacuum oven at 40 °C (-0.1 MPa) for 12 hours to afford the highly pure target compound.

References

  • Mechanisms of Quinazolinone Synthesis Title: Synthesis of novel fused quinazolinone derivatives Source: Molecular Diversity (August 2016) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one purity

Analytical Mastery: HPLC Method Validation and Column Comparison for 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one Purity As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: HPLC Method Validation and Column Comparison for 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one Purity

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical control of these intermediates becomes a critical path to ensuring final drug substance safety. The compound 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is a prime example of a complex, reactive intermediate. It features a highly hydrophobic, electron-deficient dibromo-aromatic system coupled with an extremely reactive alkylating center (the 2-chloromethyl group).

This guide objectively compares traditional HPLC methodologies against an optimized, field-proven approach using Core-Shell Phenyl-Hexyl technology. By dissecting the chemical causality behind chromatographic failures, we provide a self-validating protocol grounded in the latest [1].

Chemical Liabilities & Chromatographic Challenges

To develop a robust purity method, an Application Scientist must first understand the molecule's intrinsic reactivity. Standard reversed-phase HPLC (RP-HPLC) methods typically fail for this compound due to two distinct mechanisms:

  • Analytical Solvolysis (Artifact Generation): The 2-chloromethyl group is a potent electrophile. When exposed to protic solvents commonly used in HPLC (such as methanol or unbuffered water) during sample preparation or prolonged runs, it undergoes rapid nucleophilic substitution. This solvolysis generates 2-(methoxymethyl) or 2-(hydroxymethyl) degradants. These are analytical artifacts, not true manufacturing impurities, but they will falsely lower the reported purity of the batch.

  • Halogen Bonding & Peak Tailing: The 6,8-dibromo substitution creates a highly polarizable π -system. On traditional fully porous C18 silica columns, these halogens interact strongly with residual, unendcapped surface silanols. This secondary interaction manifests as severe peak tailing (Tailing Factor > 2.0), obscuring closely eluting trace impurities [2].

degradation_pathway API Intact API 6,8-Dibromo-2-(chloromethyl) quinazolin-4-one Degradant Analytical Artifact 2-(Hydroxymethyl) Degradant API->Degradant Solvolysis (Nucleophilic Attack) Solvent Protic Solvents (e.g., Methanol, Water) Solvent->Degradant Reactant

Fig 1. Solvolysis pathway of the chloromethyl group in protic solvents.

Method Comparison: Standard C18 vs. Core-Shell Phenyl-Hexyl

To objectively evaluate performance, we compared a standard industry method (Method A) against an optimized methodology (Method B) designed specifically for reactive, halogenated quinazolinones.

  • Method A (Standard): Fully Porous C18 Column (5 µm), Methanol/Water mobile phase.

  • Method B (Optimized Product): Core-Shell Phenyl-Hexyl Column (2.6 µm), Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA).

Why Phenyl-Hexyl? The Phenyl-Hexyl stationary phase provides alternative selectivity through π−π and dipole-dipole interactions, which perfectly accommodate the dibromo-aromatic ring. The core-shell architecture minimizes eddy diffusion (the van Deemter A-term), delivering UHPLC-like theoretical plates at standard HPLC backpressures. Furthermore, replacing methanol with an aprotic solvent (Acetonitrile) and maintaining an acidic pH (0.1% TFA) completely halts chloromethyl solvolysis and suppresses silanol ionization.

Table 1: Chromatographic Performance & Suitability Comparison
ParameterMethod A: Standard C18 (5 µm)Method B: Core-Shell Phenyl-Hexyl (2.6 µm)Causality / Advantage
Mobile Phase Methanol / Water (70:30)Acetonitrile / 0.1% TFA in Water (60:40)ACN prevents solvolysis; TFA suppresses silanols.
Run Time 22.5 minutes8.5 minutesCore-shell allows higher optimal linear velocity.
Tailing Factor ( Tf​ ) 2.15 (Fail)1.08 (Pass) π−π interactions prevent halogen-silanol binding.
Theoretical Plates ( N ) 4,20014,500Solid core reduces axial dispersion.
Artifact Generation ~3.5% degradation over 12h< 0.1% degradation over 24hAprotic conditions stabilize the chloromethyl group.

Optimized Experimental Protocol (Method B)

This protocol is designed as a self-validating system. By embedding System Suitability Testing (SST) directly into the workflow, the method ensures that the instrument is operating within strict aerodynamic and chemical tolerances before any sample data is reported.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).

Step 2: Sample Preparation (Critical Step)

  • Do not use water or methanol as a diluent. Accurately weigh 10.0 mg of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one.

  • Dissolve entirely in 10.0 mL of 100% ACN to create a 1.0 mg/mL stock solution.

  • Dilute to a working concentration of 0.1 mg/mL using ACN. Store in amber vials.

Step 3: Instrument Setup

  • Column: Core-Shell Phenyl-Hexyl, 2.6 µm, 4.6 x 100 mm.

  • Column Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Autosampler Temperature: 4°C (Crucial for preventing thermal degradation of the reactive API).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm (optimal for the quinazolinone chromophore).

  • Gradient: Isocratic 60% B for 10 minutes.

Step 4: System Suitability Testing (SST)

  • Inject the 0.1 mg/mL standard solution five times consecutively.

  • Acceptance Criteria: Retention time %RSD 1.0%; Peak Area %RSD 2.0%; Tailing Factor 1.5; Theoretical Plates 10,000. Proceed to sample analysis only if SST passes.

validation_workflow Prep 1. Sample Preparation (Aprotic Diluent: 100% ACN at 4°C) SST 2. System Suitability Test (Plates > 10000, Tailing < 1.5) Prep->SST Valid 3. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) SST->Valid Routine 4. Routine Purity Analysis (Core-Shell Phenyl-Hexyl) Valid->Routine

Fig 2. Self-validating HPLC workflow for reactive quinazolinone derivatives.

ICH Q2(R2) Validation Data Summary

To ensure the method is authoritative and fit-for-purpose, it was validated against the stringent criteria outlined in the ICH Q2(R2) guidelines. The use of the Core-Shell Phenyl-Hexyl column allowed the method to easily exceed regulatory thresholds.

Table 2: Method Validation Results (ICH Q2(R2) Framework)
Validation ParameterICH Q2(R2) RequirementMethod B ResultStatus
Specificity Complete resolution from degradantsResolution ( Rs​ ) = 4.2 from 2-hydroxymethyl degradantPass
Linearity R2≥0.999 (Reporting level to 120%) R2=0.9998 (Range: 0.05 µg/mL to 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.6% (n=9)Pass
Repeatability (Precision) %RSD 2.0% for peak area%RSD = 0.45% (n=6 injections)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.05 µg/mL (S/N = 14)Pass
Solution Stability Stable for intended analysis time99.8% recovery after 24h at 4°C in ACNPass

Conclusion

For the purity analysis of highly functionalized, reactive intermediates like 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one, standard C18 methods are not just suboptimal—they are chemically incompatible. By understanding the causality behind artifact generation (solvolysis) and peak tailing (halogen bonding), scientists can engineer superior analytical strategies. The transition to a Core-Shell Phenyl-Hexyl column paired with strictly aprotic, acidic mobile phases provides a rugged, ICH-compliant method that guarantees absolute data integrity and safeguards downstream pharmaceutical manufacturing.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency, 2024. Available at:[Link]

  • American Chemical Society (ACS). "Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib." Organic Process Research & Development, 2024. Available at:[Link]

Comparative

A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl Quinazolin-4-ones in Nucleophilic Substitution

For researchers and professionals in drug development and synthetic chemistry, the quinazolin-4-one scaffold is a cornerstone of many therapeutic agents and complex molecular architectures. The functionalization of this...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the quinazolin-4-one scaffold is a cornerstone of many therapeutic agents and complex molecular architectures. The functionalization of this privileged structure is key to tuning its biological activity and physicochemical properties. Among the most versatile synthetic handles for elaboration is the 2-halomethyl group, which serves as a potent electrophile for a variety of nucleophiles.

This guide provides an in-depth, objective comparison of the reactivity of two common starting materials: 2-(chloromethyl)quinazolin-4(3H)-one and its bromo-analogue, 2-(bromomethyl)quinazolin-4(3H)-one. By understanding the fundamental differences in their reactivity, chemists can make more informed decisions in their synthetic strategies, optimizing reaction conditions, and improving overall efficiency.

The Mechanistic Underpinnings of Reactivity: Why the Halogen Matters

The reactions of 2-(halomethyl)quinazolin-4-ones with nucleophiles typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic methylene carbon, and simultaneously, the halide leaving group departs.

The rate of an SN2 reaction is governed by several factors, but when comparing a chloro- versus a bromo-substituent on an identical molecular backbone, the primary determinant of reactivity is the leaving group ability of the halide. An ideal leaving group is one that is stable in its anionic form after it departs.

Several key principles dictate the superior leaving group ability of bromide compared to chloride[1]:

  • Basicity : There is an inverse relationship between basicity and leaving group ability. Weaker bases are better leaving groups because they are more stable with a negative charge. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, bromide (Br⁻), is a weaker base and therefore a better leaving group than chloride (Cl⁻)[2].

  • Bond Strength : The carbon-halogen bond must be broken during the reaction. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to cleave. This lower bond dissociation energy contributes to a lower activation energy and a faster reaction rate for the bromo-derivative[1].

  • Polarizability : Bromine is larger and more polarizable than chlorine. This allows the negative charge to be dispersed over a larger electron cloud in the transition state and in the resulting bromide ion, leading to greater stabilization and a faster reaction[1].

The established reactivity order for halogens as leaving groups in SN2 reactions is I > Br > Cl > F[2][3]. Consequently, 2-(bromomethyl)quinazolin-4(3H)-one is expected to be significantly more reactive than its chloro-counterpart.

Caption: Generalized SN2 reaction of a nucleophile with 2-(halomethyl)quinazolin-4-one.

Comparative Experimental Data

Feature2-(Chloromethyl)quinazolin-4-one2-(Bromomethyl)quinazolin-4-oneRationale for Difference
Relative Reactivity LowerHigherBromide is a better leaving group than chloride[3].
Typical Reaction Conditions Often requires elevated temperatures (e.g., reflux) and longer reaction times.Reactions often proceed at room temperature or with gentle heating, and for shorter durations.The lower activation energy for C-Br bond cleavage allows for milder conditions.
Nucleophile Scope Effective with strong nucleophiles. Weaker nucleophiles may require harsh conditions.Broader scope of nucleophiles, including weaker ones, can be used under mild conditions.The higher reactivity of the substrate compensates for lower nucleophilicity.
Potential Side Reactions At higher temperatures, side reactions like elimination or decomposition may be more prevalent.Milder conditions reduce the likelihood of undesired side reactions.Lower thermal energy input minimizes alternative reaction pathways.
Cost & Stability Generally more stable and less expensive starting material.Typically less stable (more reactive) and may be more expensive.The higher reactivity correlates with lower stability for storage.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of the starting materials and a subsequent nucleophilic substitution reaction.

Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one

This procedure is adapted from an improved one-step synthesis utilizing o-anthranilic acids as starting materials[4].

Workflow:

Chloro_Synthesis_Workflow start Start reactants o-Anthranilic acid Chloroacetonitrile Methanol start->reactants reaction Stir at room temperature reactants->reaction hcl Bubble HCl gas reaction->hcl reflux Reflux for 4-6 hours hcl->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash Wash with cold methanol filter->wash dry Dry under vacuum wash->dry product 2-(Chloromethyl)quinazolin-4(3H)-one dry->product

Caption: Synthetic workflow for 2-(chloromethyl)quinazolin-4(3H)-one.

Step-by-Step Procedure:

  • To a solution of o-anthranilic acid (10 mmol) in methanol (50 mL), add chloroacetonitrile (30 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Bubble dry HCl gas through the solution for 15-20 minutes, ensuring the reaction mixture becomes saturated.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold methanol (2 x 10 mL).

  • Dry the product under vacuum to afford 2-(chloromethyl)quinazolin-4(3H)-one as a white solid.

Synthesis of 2-(Bromomethyl)quinazolin-4(3H)-one

A common method for preparing bromomethyl compounds is from the corresponding hydroxymethyl derivative.

Workflow:

Bromo_Synthesis_Workflow start Start hydroxymethyl 2-(Hydroxymethyl)quinazolin-4(3H)-one start->hydroxymethyl reagents Phosphorus tribromide (PBr₃) Dry solvent (e.g., THF) hydroxymethyl->reagents reaction Stir at 0°C to room temperature reagents->reaction quench Quench with ice-water reaction->quench extract Extract with ethyl acetate quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate product 2-(Bromomethyl)quinazolin-4(3H)-one concentrate->product

Caption: Synthetic workflow for 2-(bromomethyl)quinazolin-4(3H)-one.

Step-by-Step Procedure:

  • Suspend 2-(hydroxymethyl)quinazolin-4(3H)-one (10 mmol) in a dry, inert solvent such as THF (50 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (5 mmol, 0.5 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2-(bromomethyl)quinazolin-4(3H)-one. Further purification can be achieved by recrystallization if necessary.

Nucleophilic Substitution with a Phenolic Nucleophile: A Comparative Example

The following generalized procedure illustrates the expected differences when reacting both substrates with a nucleophile, such as p-cresol.

Reaction:

  • 2-(Halomethyl)quinazolin-4(3H)-one + p-cresol → 2-((4-methylphenoxy)methyl)quinazolin-4(3H)-one

Procedure for 2-(Chloromethyl)quinazolin-4-one:

  • To a solution of 2-(chloromethyl)quinazolin-4(3H)-one (5 mmol) and p-cresol (5.5 mmol) in a polar aprotic solvent like DMF (25 mL), add a base such as potassium carbonate (K₂CO₃) (7.5 mmol).

  • Heat the reaction mixture to 80-100°C and stir for 6-12 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Anticipated Procedure for 2-(Bromomethyl)quinazolin-4-one:

  • To a solution of 2-(bromomethyl)quinazolin-4(3H)-one (5 mmol) and p-cresol (5.5 mmol) in DMF (25 mL), add K₂CO₃ (7.5 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and purify as described for the chloro-derivative.

The anticipated milder conditions and shorter reaction time for the bromo-derivative underscore its higher reactivity.

Conclusion: Choosing the Right Substrate for Your Synthesis

The choice between 2-(chloromethyl)- and 2-(bromomethyl)quinazolin-4-one is a classic trade-off between stability/cost and reactivity.

  • 2-(Chloromethyl)quinazolin-4(3H)-one is the workhorse for many applications. It is more stable, often less expensive, and perfectly suitable for reactions with strong nucleophiles or when higher temperatures are not a concern for the stability of other functional groups in the molecule.

  • 2-(Bromomethyl)quinazolin-4(3H)-one is the preferred substrate when higher reactivity is required. It is ideal for reactions with temperature-sensitive substrates, for use with weaker nucleophiles, or when shorter reaction times are a priority. The milder conditions it allows can lead to cleaner reactions and higher yields by minimizing side products.

By understanding the fundamental principles of leaving group ability and considering the specific requirements of their synthetic targets, researchers can strategically select the optimal 2-(halomethyl)quinazolin-4-one to accelerate their research and development efforts.

References

  • A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens - Benchchem.
  • The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol - Odinity.
  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC.
  • 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC.

Sources

Validation

A Comparative Guide to the Toxicity of Dibromo Quinazolinones versus Standard Chemotherapeutics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Safer and More Effective Cancer Therapies The landscape of cancer treatment is in a constant state of evolution, driven by the d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Safer and More Effective Cancer Therapies

The landscape of cancer treatment is in a constant state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy while mitigating treatment-related toxicity. Standard chemotherapeutic agents, such as doxorubicin, cisplatin, and paclitaxel, have long been the bedrock of many treatment regimens. However, their clinical utility is often constrained by severe, dose-limiting toxicities affecting major organ systems.[1] This has catalyzed the exploration of novel chemical scaffolds with the potential for a wider therapeutic window. Among these, quinazolinone derivatives, and specifically dibromo quinazolinones, have emerged as a promising class of compounds with demonstrated anticancer properties.[2][3]

This guide provides a comprehensive, objective comparison of the toxicity profiles of dibromo quinazolinones and standard chemotherapeutics. By synthesizing available preclinical data, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the relative safety of these compound classes. This guide is structured to present a side-by-side analysis of their in vitro cytotoxicity and a discussion of their in vivo toxicity, supported by detailed experimental protocols and an exploration of their underlying mechanisms of toxicity.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency in inhibiting biological processes, such as cell growth. In the context of anticancer drug discovery, lower IC50 values are indicative of greater cytotoxic potential against cancer cell lines. The following table summarizes the available IC50 values for representative dibromo quinazolinone derivatives and standard chemotherapeutics against various human cancer cell lines.

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Citation(s)
Dibromo Quinazolinone Derivatives
6,8-dibromo-2-phenyl-3-{[4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl] sulfonyl}-4-(3H) quinazolinoneMCF-7Breast AdenocarcinomaNot specified, but showed promising activity[4]
Novel Quinazolinone Derivative (Compound 101)MCF-7Breast Adenocarcinoma0.34[2]
Novel Quinazolinone Derivative (Compound 101)CA46 (Burkitt Lymphoma)Lymphoma1.0[2]
Standard Chemotherapeutics
DoxorubicinMCF-7Breast Adenocarcinoma2.5[5]
DoxorubicinA549Lung Carcinoma> 20[5]
DoxorubicinMDA-MB-231Breast AdenocarcinomaVaries by study[6]
CisplatinC643Anaplastic Thyroid CancerVaries by study[7]
CisplatinC3948Anaplastic Thyroid CancerHigher than in C643[7]
CisplatinOvarian Carcinoma Cell Lines (7 lines)Ovarian Cancer0.1-0.45 µg/mL[8]
PaclitaxelOvarian Carcinoma Cell Lines (7 lines)Ovarian Cancer0.4-3.4 nM[8]
PaclitaxelMCF-7Breast Adenocarcinoma6.9[9]
PaclitaxelNCI-H2126Non-small Cell Lung Cancer3.1[9]

Expert Analysis: The available in vitro data suggests that certain dibromo quinazolinone derivatives exhibit potent cytotoxic activity, with some compounds demonstrating IC50 values in the sub-micromolar range, comparable to or even exceeding the potency of standard chemotherapeutics in specific cell lines. However, it is crucial to note the heterogeneity in experimental conditions across different studies, which can influence IC50 values. A direct, side-by-side comparison of a panel of dibromo quinazolinones and standard drugs on a standardized set of cancer cell lines would provide more definitive comparative data.

Mechanisms of Toxicity: A Tale of Two Classes

Understanding the molecular mechanisms underlying the toxicity of these compounds is paramount for predicting and managing their side effects.

Dibromo Quinazolinones: An Emerging Picture

The precise mechanisms of toxicity for dibromo quinazolinones are still under active investigation. However, research on the broader quinazolinone class suggests several potential pathways:

  • Induction of Apoptosis: Many quinazolinone derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][10]

  • Cell Cycle Arrest: Some quinazolinones have been shown to halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[5]

  • Inhibition of Key Signaling Pathways: Quinazolinones can interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and MAPK pathways.[10]

cluster_chemo Standard Chemotherapeutics cluster_quin Dibromo Quinazolinones cluster_effects Cellular Effects Doxorubicin Doxorubicin DNADamage DNA Damage Doxorubicin->DNADamage Cisplatin Cisplatin Cisplatin->DNADamage Paclitaxel Paclitaxel Microtubule Microtubule Disruption Paclitaxel->Microtubule Quin Dibromo Quinazolinones Apoptosis Apoptosis Quin->Apoptosis CellCycleArrest Cell Cycle Arrest Quin->CellCycleArrest Signaling Signaling Pathway Inhibition Quin->Signaling DNADamage->Apoptosis Microtubule->CellCycleArrest

Caption: Mechanisms of Action for Different Chemotherapeutic Classes.

Standard Chemotherapeutics: Well-Defined Toxicity Profiles

The toxicities of standard chemotherapeutics are well-characterized and often organ-specific:

  • Doxorubicin-Induced Cardiotoxicity: Doxorubicin is known to cause dose-dependent cardiotoxicity, which can manifest as acute arrhythmias or chronic, irreversible cardiomyopathy. The primary mechanism is believed to be the generation of reactive oxygen species (ROS) in cardiomyocytes, leading to oxidative stress, mitochondrial dysfunction, and apoptosis.[1][11][12][13][14] Histopathological examination of affected cardiac tissue often reveals myocyte vacuolization, myofibrillar loss, and interstitial fibrosis.[15][16][17][18]

  • Cisplatin-Induced Nephrotoxicity: The dose-limiting toxicity of cisplatin is nephrotoxicity, primarily affecting the proximal tubules of the kidneys. Cisplatin accumulates in these cells, leading to DNA damage, oxidative stress, inflammation, and apoptosis.[19][20][21][22][23][24] Histopathological changes include tubular necrosis, degeneration, and the presence of proteinaceous casts.[25][26][27][28]

  • Paclitaxel-Induced Neurotoxicity: Paclitaxel commonly causes chemotherapy-induced peripheral neuropathy (CIPN), characterized by tingling, numbness, and pain in the hands and feet. The underlying mechanism involves the disruption of microtubule dynamics in sensory neurons, leading to impaired axonal transport and axonal degeneration.[29][30][31][32][33][34][35] Histopathological studies may show a loss of intraepidermal nerve fibers.[34]

cluster_chemo Standard Chemotherapeutics cluster_toxicity Organ-Specific Toxicity Doxorubicin Doxorubicin Cardiotoxicity Cardiotoxicity Doxorubicin->Cardiotoxicity Cisplatin Cisplatin Nephrotoxicity Nephrotoxicity Cisplatin->Nephrotoxicity Paclitaxel Paclitaxel Neurotoxicity Neurotoxicity Paclitaxel->Neurotoxicity

Caption: Organ-Specific Toxicities of Standard Chemotherapeutics.

In Vivo Toxicity: The Whole-Animal Perspective

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential for understanding the systemic toxicity of a compound. Acute toxicity studies, often following OECD guidelines, are a critical component of this evaluation.

Dibromo Quinazolinones: A Need for More Data

Currently, there is a paucity of publicly available in vivo acute toxicity data, such as LD50 values, specifically for dibromo quinazolinone derivatives. Some studies on related quinazolinone compounds have been conducted, but a comprehensive toxicological profile of the dibromo-substituted class is not yet established.[36][37][38][39] Further research in this area is critical to advancing these promising compounds toward clinical development.

Standard Chemotherapeutics: Established In Vivo Toxicity

The in vivo toxicity of standard chemotherapeutics has been extensively studied. Their maximum tolerated doses (MTDs) are well-defined, and their organ-specific toxicities observed in animal models correlate well with the side effects seen in human patients.[18][40]

Experimental Protocols

For researchers seeking to conduct their own comparative toxicity studies, the following protocols provide a standardized framework.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][30][31]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compounds (dibromo quinazolinones and standard chemotherapeutics) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

start Start seed Seed cells in 96-well plate start->seed treat Treat cells with compounds seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT Cytotoxicity Assay.

In Vivo Acute Oral Toxicity: OECD Guideline 425 (Up-and-Down Procedure)

This method is designed to estimate the LD50 value while minimizing the number of animals used.[1][27][28]

Protocol:

  • Animal Selection and Acclimation: Use healthy, young adult rodents of a single sex (typically females) and acclimate them to the laboratory conditions.

  • Dose Selection: Start with a dose that is the best preliminary estimate of the LD50.

  • Dosing: Administer the compound orally to a single animal.

  • Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.

  • Sequential Dosing: If the first animal survives, the next animal receives a higher dose. If the first animal dies, the next animal receives a lower dose. Continue this sequential dosing until the stopping criteria are met.

  • LD50 Calculation: Calculate the LD50 using the maximum likelihood method.

  • Histopathology: At the end of the study, conduct a gross necropsy and collect major organs for histopathological examination to identify any treatment-related changes.

start Start select_dose Select initial dose start->select_dose dose_animal Dose single animal select_dose->dose_animal observe Observe for 14 days dose_animal->observe decision Animal outcome? observe->decision increase_dose Increase dose decision->increase_dose Survives decrease_dose Decrease dose decision->decrease_dose Dies stop_criteria Stopping criteria met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->dose_animal No calculate_ld50 Calculate LD50 stop_criteria->calculate_ld50 Yes histopathology Perform histopathology calculate_ld50->histopathology end End histopathology->end

Caption: OECD 425 Up-and-Down Procedure for Acute Oral Toxicity.

Conclusion: A Promising but Incomplete Picture

The comparative analysis of the toxicity of dibromo quinazolinones and standard chemotherapeutics reveals a promising but incomplete picture. The available in vitro data suggests that some dibromo quinazolinone derivatives possess potent anticancer activity, potentially with a different spectrum of activity and toxicity compared to established drugs. However, the lack of comprehensive in vivo toxicity data for this class of compounds is a significant knowledge gap that needs to be addressed.

For researchers in drug development, this guide highlights the importance of conducting rigorous, standardized, and comparative toxicity studies early in the drug discovery process. Direct head-to-head comparisons using the protocols outlined in this guide will be instrumental in determining the true therapeutic potential of dibromo quinazolinones and their viability as next-generation anticancer agents. The ultimate goal is to identify novel therapies that are not only more effective but also significantly safer for patients battling cancer.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one and associated waste materials. As a research chemical, its handl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one and associated waste materials. As a research chemical, its handling and disposal demand a rigorous adherence to safety protocols and regulatory requirements to protect laboratory personnel and the environment.

Hazard Identification and Chemical Classification

Before any disposal procedure, a thorough understanding of the compound's chemical nature is paramount.

  • Chemical Structure Analysis: 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one possesses bromine and chlorine atoms attached to its organic backbone. This structural feature is critical for waste classification.

  • Waste Classification: Due to the presence of these halogens, this compound and any materials contaminated with it must be classified as Halogenated Organic Hazardous Waste .[1][2] This classification dictates the specific disposal pathway required. It is crucial to keep halogenated waste streams separate from non-halogenated ones to facilitate proper treatment and reduce disposal costs.[3]

  • Potential Hazards: While a specific Safety Data Sheet (SDS) for this exact compound is not available, SDS for structurally similar brominated and chlorinated quinazolinone derivatives indicate potential hazards including skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation.[4] Therefore, all handling and disposal operations must be conducted using appropriate Personal Protective Equipment (PPE).

Core Principles of Disposal

All disposal activities must align with fundamental laboratory safety and regulatory standards.

  • Prohibited Disposal Methods: Under no circumstances should this chemical or its solutions be disposed of down the sink or in regular trash.[2][5][6] Such actions can lead to severe environmental contamination and are a violation of regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[5] Evaporation of this compound in a fume hood is also not a permissible disposal method.[6]

  • Point-of-Generation Accumulation: Chemical waste must be accumulated in designated satellite accumulation areas at or near the point of generation, under the control of laboratory personnel.[5]

  • Container Management: Waste containers must be chemically compatible with the substance, in good condition, and kept securely closed except when adding waste.[3][5] All containers must be clearly and accurately labeled.[7]

Step-by-Step Disposal Procedures

The correct disposal procedure depends on the form of the waste. The following workflow illustrates the decision-making process for proper segregation.

G cluster_form Identify Waste Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_ppe Contaminated Materials Stream Start Waste Generation Point (6,8-Dibromo-2-(chloromethyl)- 3,4-dihydroquinazolin-4-one) WasteForm Solid, Liquid, or Contaminated? Start->WasteForm SolidWaste Unused/Expired Compound Contaminated Weigh Paper/Wipes WasteForm->SolidWaste  Solid LiquidWaste Solutions in Solvents (e.g., DCM, Chloroform) WasteForm->LiquidWaste  Liquid PPEWaste Contaminated Gloves, Glassware, Syringes, Bench Liners WasteForm->PPEWaste Contaminated    Materials SolidContainer Container: Labeled 'Halogenated Organic Solid Waste' Securely sealed plastic or glass jar. SolidWaste->SolidContainer FinalDisposal Arrange Pickup by Licensed Hazardous Waste Disposal Contractor SolidContainer->FinalDisposal LiquidContainer Container: Labeled 'Halogenated Organic Liquid Waste' Appropriately rated waste solvent bottle. LiquidWaste->LiquidContainer LiquidContainer->FinalDisposal PPEContainer Container: Labeled 'Hazardous Waste' (or per institutional policy) Sealed bag or puncture-proof container. PPEWaste->PPEContainer PPEContainer->FinalDisposal

Caption: Decision workflow for segregating waste containing the target compound.

3.1. Disposal of Solid Waste

This stream includes unused or expired pure compounds, residual amounts on weigh boats, or contaminated powders like celite or silica gel.

  • Preparation: Carefully sweep or scrape the solid material into a designated container. Avoid generating dust; if the material is a fine powder, this should be done in a chemical fume hood.[4][8]

  • Containment: Place the solid waste into a clearly labeled, sealable container made of a compatible material (e.g., HDPE or glass).

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "Halogenated Organic Solid Waste" and the primary chemical name: "6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one".

  • Storage: Store the sealed container in your lab's designated satellite accumulation area, away from incompatible materials.

3.2. Disposal of Liquid Waste

This stream includes solutions of the compound in organic solvents (e.g., dichloromethane, chloroform, acetonitrile).

  • Segregation: As a halogenated compound, solutions containing it must be collected in a dedicated Halogenated Organic Liquid Waste container.[1][3] Do not mix with non-halogenated solvent waste streams like acetone or hexane.

  • Containment: Use a designated, properly vented solvent waste container (often a carboy or safety can). Ensure the container is made of a material compatible with the solvents used.

  • Labeling: The container must be labeled "Hazardous Waste" and specify "Halogenated Organic Liquid Waste". Maintain a log sheet on or near the container to record the constituents and approximate volumes being added.

  • Storage: Keep the container sealed when not in use and store it in a well-ventilated area, preferably within secondary containment.[5]

3.3. Disposal of Contaminated Labware and PPE

This stream includes items that have come into direct contact with the compound, such as gloves, pipette tips, vials, and paper towels.

  • Gross Decontamination: To the extent possible, rinse disposable glassware that will be disposed of as solid waste. The rinsate must be collected as halogenated liquid waste.

  • Containment: Place all contaminated solid items into a designated hazardous waste bag (e.g., a heavy-duty, clear poly bag) or a lined solid waste container. For sharp items like needles or broken glass, use a designated sharps container.

  • Labeling: Label the bag or container as "Hazardous Waste" with a description of the contents (e.g., "Contaminated Labware and Debris").

  • Final Disposal: Once full, seal the bag or container and move it to the main accumulation area for pickup by your institution's hazardous waste management service.

Summary of Disposal Streams
Waste StreamContainer TypeWaste CategoryDisposal Path
Unused/Expired Solid CompoundLabeled, sealed glass or plastic jarHalogenated Organic Solid WasteLicensed Hazardous Waste Contractor
Solutions in Organic SolventsLabeled, sealed solvent safety can or carboyHalogenated Organic Liquid WasteLicensed Hazardous Waste Contractor
Contaminated Labware (gloves, wipes, etc.)Labeled, sealed bag or puncture-proof containerSolid Hazardous WasteLicensed Hazardous Waste Contractor
Acutely Contaminated "Empty" ContainersTriple-rinsed with appropriate solventContainer may be non-hazardous after rinsing; rinsate is hazardousRinsate collected as Halogenated Liquid Waste; dispose of container per institutional policy[6]
Spill Management

Accidental spills must be treated as hazardous waste events.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: Prevent the spill from spreading using absorbent pads or spill socks.

  • Cleanup: Wearing appropriate PPE (lab coat, safety goggles, nitrile gloves), absorb the spill with a chemical absorbent. For solid spills, carefully sweep up the material.[4]

  • Disposal: All cleanup materials (absorbents, contaminated PPE) must be collected and disposed of as halogenated solid hazardous waste, following the procedure in Section 3.3.[6]

Regulatory Compliance

All disposal procedures are governed by local, state, and federal regulations. In the U.S., the EPA's Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management.[5] Laboratories, particularly those in academic institutions, may operate under specific regulations like Subpart K, which has distinct requirements for container management and storage times.[5] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure your procedures are fully compliant.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Waste Segregation Guide. Bucknell University.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • Organic Solvents Disposal Procedures. Cornell University Environmental Health and Safety.
  • SAFETY DATA SHEET for 6-Bromo-2,4-dichloroquinazoline. (2025, December 26). Fisher Scientific.
  • Laws and Regulations Retrieving System. Ministry of Environment.
  • SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • SAFETY DATA SHEET for 1,2-Dibromoethane. (2023, September 21).
  • SAFETY DATA SHEET for 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane. BLD Pharmatech.

Sources

Handling

Personal protective equipment for handling 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one

Comprehensive Safety and Operational Handling Guide for 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one As a Senior Application Scientist, I recognize that handling advanced halogenated building blocks requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Handling Guide for 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one

As a Senior Application Scientist, I recognize that handling advanced halogenated building blocks requires more than just following a safety data sheet (SDS); it requires a deep mechanistic understanding of the molecule's reactivity[1]. 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one (CAS: 108635-30-9) is a highly privileged scaffold in medicinal chemistry, but its structural features present a dual-threat hazard profile.

This guide provides a self-validating, field-proven system for the safe handling, reaction execution, and disposal of this compound, ensuring both scientific integrity and operator safety.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the molecule's chemical anatomy to understand why it is hazardous:

  • The Electrophilic Warhead (Chloromethyl Group): The −CH2​Cl moiety is a potent alkylating agent. Because the chloride is positioned adjacent to the electron-withdrawing quinazolinone ring, it is highly susceptible to SN​2 displacement by biological nucleophiles. If exposed to skin or inhaled, it can irreversibly alkylate cellular proteins and DNA, leading to severe sensitization, chemical burns, and potential genotoxicity [2].

  • The Lipophilic Carrier (Dibromo-Quinazolinone Core): The two bromine atoms significantly increase the molecule's lipophilicity ( LogP ). This allows the compound to rapidly permeate standard single-layer nitrile gloves and lipid bilayers in human tissue, acting as a highly efficient delivery system for the toxic chloromethyl warhead.

Mechanism cluster_0 Chemical Hazard Profile cluster_1 Biological Target cluster_2 PPE Defense Barrier A Chloromethyl Group (Electrophilic Alkylator) C Skin/Mucosa Proteins (Nucleophilic Attack) A->C Irreversible Alkylation D Cellular DNA (Genotoxicity) A->D DNA Cross-linking B Dibromo Core (Lipophilic Carrier) B->C Rapid Penetration E Double Nitrile/Neoprene (Blocks Permeation) E->A Intercepts F Class II Fume Hood (Inhalation/Splash Guard) F->B Intercepts

Caption: Mechanistic toxicology of the chloromethyl-quinazolinone core and targeted PPE defense barriers.

Personal Protective Equipment (PPE) Matrix

Because of the compound's lipophilicity and alkylating potential, standard laboratory PPE is insufficient. The following matrix outlines the required defensive layers and the quantitative rationale behind them.

Table 1: PPE Specifications and Material Compatibility

Defense ZoneRequired EquipmentSpecification / MaterialMechanistic Rationale
Hand/Skin Double GlovingInner: 4-mil Nitrile Outer: 8-mil Neoprene or ButylThe lipophilic dibromo core accelerates breakthrough times in standard nitrile. Neoprene provides a superior barrier against halogenated organics.
Respiratory Class II Fume HoodFace velocity: 80–100 fpmPrevents inhalation of aerosolized powders and trace HCl gas generated by ambient moisture hydrolysis [3].
Eye/Face Splash Goggles & ShieldANSI Z87.1 certifiedProtects ocular mucosa from irreversible alkylation via accidental micro-splashes during solvent addition.
Body Fluid-Resistant Lab CoatTyvek sleeves over cottonPrevents powder accumulation on porous clothing fibers.

Operational Workflow & Handling Protocols

The physical properties of quinazolinone derivatives often include a "fluffy" crystalline structure that holds static charge. This creates a high risk of aerosolization during weighing.

Protocol 1: Safe Weighing and Transfer
  • Static Neutralization: Before opening the reagent bottle, use an anti-static ion gun (e.g., Zerostat) on your grounded metal spatula and the receiving weigh boat/vial. Causality: Neutralizing static prevents the fine, toxic powder from repelling off the spatula and becoming airborne.

  • Closed-Vessel Taring: Place a sealed reaction vial on the balance. Tare it, move it into the fume hood, open it, and transfer the solid. Cap the vial before moving it back to the balance to record the mass.

  • In-Hood Solubilization: Never transport the dissolved compound across the lab. Inject your aprotic reaction solvent (e.g., anhydrous DMF or THF) directly into the sealed vial via syringe while inside the fume hood.

Protocol 2: Reaction Execution
  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen. Causality: The chloromethyl group is moisture-sensitive. Atmospheric water will slowly hydrolyze the −CH2​Cl bond, degrading your starting material and releasing corrosive HCl gas.

  • Temperature Control: Initiate reactions involving this compound at 0°C before allowing them to warm to room temperature, mitigating any unexpected exothermic nucleophilic substitutions.

Workflow A 1. Storage & Retrieval (Inert Gas, 2-8°C) B 2. Fume Hood Transfer (Draft Shield Active) A->B Maintain dry conditions C 3. Anti-Static Weighing (Closed Vial Taring) B->C Full PPE donned D 4. Reaction Execution (Inert Atmosphere) C->D Dissolve in aprotic solvent E 5. Electrophile Quenching (1% Na2S2O3 / NH4OH) D->E Post-reaction neutralization F 6. Waste Segregation (Halogenated Stream) E->F Aqueous/Organic separation

Caption: Step-by-step operational workflow from storage retrieval to halogenated waste segregation.

Spill Response, Quenching, and Disposal Plan

Unreacted 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one cannot be disposed of directly due to its environmental toxicity and alkylating hazard. It must be chemically deactivated (quenched) using a soft nucleophile.

Protocol 3: Electrophile Quenching & Decontamination
  • Liquid Reaction Quenching: Once your desired reaction is complete, add a 10-fold molar excess of a quenching reagent to deactivate any remaining starting material.

  • Surface Spill Decontamination: If the dry powder is spilled, do not sweep it (which aerosolizes the hazard). Cover the spill with absorbent pads soaked in the quenching solution, let sit for 30 minutes, and wipe up.

Table 2: Quenching Reagent Specifications

Quenching ReagentTarget HazardMolar EquivalentsReaction TimeCausality / Mechanism
1% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) Chloromethyl Group10x Excess30–60 minsThiosulfate is a "soft" nucleophile that rapidly and selectively attacks the "soft" electrophilic carbon of the chloromethyl group, displacing the chloride without generating excessive heat.
5% Ammonium Hydroxide ( NH4​OH ) Chloromethyl Group10x Excess60 minsAmmonia acts as a nucleophile to form a benign amine derivative. Best used for wiping down contaminated spatulas and fume hood surfaces.
Disposal Logistics
  • Liquid Waste: After quenching, the biphasic mixture must be separated. The organic layer goes strictly into the Halogenated Organic Waste carboy (due to the dibromo core and displaced chlorides).

  • Solid Waste: Contaminated gloves, weigh boats, and decontamination wipes must be placed in a sealed, transparent bag, labeled as "Solid Halogenated/Alkylating Waste," and submitted for high-temperature chemical incineration.

References

  • Albert Einstein College of Medicine, Department of Environmental Health and Safety. (n.d.). Methyl Chloromethyl Ether and Alkylating Agents Awareness Training. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one
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6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one
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